Product packaging for Corticostatin(Cat. No.:CAS No. 113255-28-0)

Corticostatin

Cat. No.: B569364
CAS No.: 113255-28-0
M. Wt: 3659.176
InChI Key: ZKALIGRYJXFMNS-XBDDSDALSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Cortistatin Discovery

Cortistatin, a neuropeptide with significant structural and functional parallels to somatostatin (B550006), was first identified in 1996. researchgate.netmdpi.com Its discovery stemmed from research focused on the cerebral cortex, where it was noted for its ability to depress cortical activity. researchgate.netmdpi.com The name "cortistatin" itself is a reflection of its origin and primary observed function. researchgate.netnih.gov

Initial investigations revealed that cortistatin is a product of a separate gene from somatostatin, a fact confirmed by their distinct nucleotide sequences and chromosomal locations. nih.govjneurosci.org In humans, the gene for precortistatin is located on chromosome 1p36.22. wikipedia.org The precursor protein, precortistatin, is a 105-amino acid residue protein which is then cleaved into biologically active forms, such as cortistatin-17 and cortistatin-29. wikipedia.org Cortistatin-17 is considered the only active peptide derived from the precursor. wikipedia.org

While initially discovered in the rat cerebral cortex, subsequent research has identified cortistatin and its mRNA in various tissues in humans, mice, and rats, including the hippocampus, stomach, kidney, and immune cells like lymphocytes, monocytes, and macrophages. researchgate.netmdpi.comoup.com This widespread distribution hinted at a broader physiological role than initially conceived. nih.gov

Comparative Analysis with Somatostatin and Related Neuropeptides

Cortistatin and somatostatin are closely related neuropeptides, belonging to the same peptide family. wikipedia.orgresearchgate.net This relationship is evident in their structural similarities, receptor binding profiles, and some shared physiological functions. However, critical differences distinguish cortistatin as a unique signaling molecule. nih.govahajournals.org

Structural Homology:

The primary structure of cortistatin shows a high degree of homology with somatostatin. researchgate.net Specifically, cortistatin-14 (B8083240) (CST-14) shares 11 of its 14 amino acids with somatostatin-14 (SST-14). nih.govjneurosci.org This includes the essential FWKT (phenylalanine-tryptophan-lysine-threonine) tetramer, which is crucial for binding to somatostatin receptors, and the two cysteine residues that form a cyclic structure in both peptides. researchgate.netnih.govnih.gov Despite this, the extracyclic amino acid residues are distinct, contributing to their unique biological activities. stanford.edu The human form, cortistatin-17, is an N-terminally extended version of the rodent cortistatin-14. guidetopharmacology.org

Receptor Binding:

Both cortistatin and somatostatin bind with high affinity to all five cloned somatostatin receptors (SSTR1-5). researchgate.netnih.govnih.gov This shared receptor usage explains their overlapping pharmacological properties, such as the inhibition of growth hormone (GH) release and the depression of neuronal activity. nih.govnih.gov However, cortistatin also binds to other receptors not recognized by somatostatin. These include the ghrelin receptor (GHSR1a), the Mas-related gene X-2 receptor (MrgX2), and potentially a yet-unidentified cortistatin-specific receptor. nih.govahajournals.orgmdpi.comnih.gov This promiscuous receptor interaction is a key factor underlying the unique physiological effects of cortistatin. ahajournals.orgmdpi.com

Receptor Binding Affinity of Cortistatin Binding Affinity of Somatostatin Reference
SSTR1HighHigh medchemexpress.com
SSTR2HighHigh medchemexpress.com
SSTR3HighHigh medchemexpress.com
SSTR4HighHigh medchemexpress.com
SSTR5HighHigh medchemexpress.com
GHSR1aBindsDoes not bind nih.govahajournals.org
MrgX2BindsDoes not bind nih.govnih.gov

Functional Similarities and Differences:

The overlapping receptor profiles of cortistatin and somatostatin lead to several shared functions. Both peptides can inhibit the secretion of various hormones, including growth hormone, and modulate neuronal activity. researchgate.netnih.gov They also both play a role in inhibiting cell proliferation. researchgate.netahajournals.org

However, cortistatin exhibits a range of biological activities not shared by somatostatin. wikipedia.orgahajournals.org One of the most notable differences is cortistatin's role in sleep regulation; it promotes slow-wave sleep, whereas somatostatin can enhance REM sleep. wikipedia.orgstanford.edu Cortistatin also reduces locomotor activity and can activate specific cation selective currents that are unresponsive to somatostatin. researchgate.netnih.govwikipedia.org In the immune system, cortistatin demonstrates more potent anti-inflammatory effects than somatostatin. nih.gov Furthermore, in the cardiovascular system, cortistatin, but not somatostatin, has been shown to attenuate vascular calcification. ahajournals.org

Biological Function Effect of Cortistatin Effect of Somatostatin Reference
Growth Hormone SecretionInhibitionInhibition nih.gov
Neuronal ActivityDepressionDepression nih.govwikipedia.org
Cell ProliferationInhibitionInhibition researchgate.netahajournals.org
Slow-Wave SleepInductionNo effect/Enhances REM sleep wikipedia.orgstanford.edu
Locomotor ActivityReductionNo effect researchgate.netwikipedia.org
Immune ResponsePotent anti-inflammatoryWeaker anti-inflammatory nih.gov
Vascular CalcificationAttenuationNo effect ahajournals.org

Overview of Cortistatin's Pleiotropic Biological Activities

Cortistatin is recognized as a pleiotropic neuropeptide, exerting a wide array of biological effects across various physiological systems. nih.gov Its actions extend beyond its initial characterization as a cortical depressant and highlight its importance in maintaining homeostasis.

Nervous System: In the central nervous system, cortistatin is predominantly expressed in GABAergic interneurons of the cerebral cortex and hippocampus. researchgate.netuniprot.org Its primary functions include the induction of slow-wave sleep and the reduction of locomotor activity. wikipedia.orgstanford.edu It also plays a neuroprotective role in conditions such as ischemic stroke and neuroinflammatory disorders by modulating glial cell function and reducing inflammatory mediators. biorxiv.orgbiorxiv.org

Immune System: Cortistatin is a significant modulator of the immune system, exhibiting potent anti-inflammatory properties. nih.govkarger.com It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while stimulating the production of the anti-inflammatory cytokine IL-10. karger.com These effects are observed in various immune cells, including macrophages and lymphocytes. nih.govkarger.com This positions cortistatin as a potential therapeutic agent for inflammatory and autoimmune diseases. nih.gov

Cardiovascular System: In the cardiovascular system, cortistatin and its receptors are found in the aorta, coronary arteries, and the heart. nih.gov It exerts protective effects by inhibiting the proliferation and migration of vascular smooth muscle cells, processes that are key to the development of atherosclerosis and restenosis. ahajournals.org Furthermore, cortistatin has been shown to reduce the formation of aneurysms and alleviate myocardial damage. nih.gov

Endocrine System: Similar to somatostatin, cortistatin can regulate endocrine functions. It has been shown to inhibit the release of growth hormone. nih.gov However, its effects on other pituitary hormones can be complex and sometimes differ from those of somatostatin, potentially due to its interaction with the ghrelin receptor. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C167H257N47O46 B569364 Corticostatin CAS No. 113255-28-0

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C167H257N47O46/c1-87(2)75-113(150(245)200-112(164(259)260)59-63-131(227)228)203-153(248)120-48-31-73-213(120)162(257)117(77-95-37-16-13-17-38-95)205-138(233)93(11)188-142(237)107(56-60-128(221)222)192-137(232)92(10)189-152(247)119(86-215)207-148(243)109(58-62-130(225)226)197-151(246)116(81-132(229)230)202-147(242)108(57-61-129(223)224)193-136(231)91(9)187-125(218)83-184-141(236)115(80-124(173)217)204-154(249)121-49-32-74-214(121)163(258)118(78-96-52-54-98(216)55-53-96)206-159(254)134(89(5)6)208-149(244)104(43-22-26-66-170)198-158(253)135(90(7)8)210-156(251)123-51-34-72-212(123)161(256)111(47-30-70-182-167(178)179)199-145(240)106(46-29-69-181-166(176)177)196-144(239)103(42-21-25-65-169)195-143(238)102(41-20-24-64-168)190-126(219)85-186-157(252)133(88(3)4)209-155(250)122-50-33-71-211(122)160(255)110(44-23-27-67-171)191-127(220)84-185-140(235)114(79-97-82-183-101-40-19-18-39-99(97)101)201-146(241)105(45-28-68-180-165(174)175)194-139(234)100(172)76-94-35-14-12-15-36-94/h12-19,35-40,52-55,82,87-93,100,102-123,133-135,183,215-216H,20-34,41-51,56-81,83-86,168-172H2,1-11H3,(H2,173,217)(H,184,236)(H,185,235)(H,186,252)(H,187,218)(H,188,237)(H,189,247)(H,190,219)(H,191,220)(H,192,232)(H,193,231)(H,194,234)(H,195,238)(H,196,239)(H,197,246)(H,198,253)(H,199,240)(H,200,245)(H,201,241)(H,202,242)(H,203,248)(H,204,249)(H,205,233)(H,206,254)(H,207,243)(H,208,244)(H,209,250)(H,210,251)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,259,260)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t91-,92-,93-,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,133-,134-,135-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKALIGRYJXFMNS-XBDDSDALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CC=CC=C9)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CC=CC=C9)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C167H257N47O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3659.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68563-24-6, 103220-14-0
Record name Acth (7-38)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068563246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corticostatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103220140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular and Cellular Biology of Cortistatin

Gene Expression and Transcriptional Regulation

The expression of cortistatin is tightly regulated and varies significantly across different tissues and cellular types, reflecting its broad functional spectrum.

Cortistatin exhibits a wide distribution throughout the body, with notable expression in the central nervous system, immune cells, vascular tissues, and pancreatic islets.

Central Nervous System (CNS): Cortistatin mRNA and protein are predominantly found in a subset of GABAergic interneurons within the cerebral cortex and hippocampus stanford.eduuniprot.orgabcam.comnih.govjneurosci.org. Specifically, expression is observed in layers II–III and VI of the cortex, and in the subiculum and CA1/CA3 fields of the hippocampus stanford.edu. It is notably absent in the dentate gyrus stanford.edu.

Immune Cells: Cortistatin is significantly expressed in various human immune cells and lymphoid tissues, including lymphocytes (B and T cells), monocytes, macrophages, and dendritic cells (DCs) karger.comoup.comnih.govnih.govmdpi.comnih.govphysiology.orgphysiology.orgeur.nl. Studies indicate that cortistatin mRNA is clearly expressed in immune cells, lymphoid tissues, and bone marrow oup.comnih.gov.

Vascular System: Cortistatin is present in the vascular system, with expression detected in mouse carotid arteries and human arteries ahajournals.orgamegroups.orgresearchgate.netnih.govresearchgate.net. It is localized within the smooth muscle cells (SMCs) of the muscular layer of arteries ahajournals.org. Cortistatin and its receptors are also found in the aorta, coronary arteries, and heart amegroups.org.

Pancreatic Tissues: Cortistatin mRNA and peptide have been identified in the human endocrine pancreas, specifically within the pancreatic islets nih.govunito.itplos.org. Expression is localized to single islet cells, which also express somatostatin (B550006) receptor types 2, 3, and 5, as well as ghrelin and growth hormone secretagogue (GHS) receptors nih.gov.

Tissue/Organ SystemPrimary Expression SitesReferences
Central Nervous System Cerebral Cortex (layers II-III, VI), Hippocampus (subiculum, CA1, CA3) stanford.eduuniprot.orgabcam.comnih.govjneurosci.org
Immune System Lymphocytes (B and T cells), Monocytes, Macrophages, Dendritic Cells, Thymus, Spleen, Bone Marrow karger.comoup.comnih.govnih.govmdpi.comnih.govphysiology.orgphysiology.orgeur.nl
Vascular System Arteries (e.g., Carotid arteries), Aorta, Coronary Arteries, Vascular Smooth Muscle Cells (VSMCs) ahajournals.orgamegroups.orgresearchgate.netnih.govresearchgate.net
Endocrine Pancreas Pancreatic Islets (specific islet cells) nih.govunito.itplos.org

Cortistatin is primarily localized within neurons and immune cells. In the CNS, it is found in the cytoplasm of GABAergic interneurons stanford.eduuniprot.orgabcam.comlifescienceproduction.co.uk. In the immune system, it is produced by lymphocytes, monocytes, macrophages, and dendritic cells karger.comnih.govmdpi.com. Within the vascular system, it is located in vascular smooth muscle cells ahajournals.orgamegroups.org. While primarily intracellular, it is also considered to be secreted and found in the extracellular region and synapses uniprot.org.

The expression of cortistatin mRNA is dynamically regulated by various stimuli and physiological conditions:

Differentiation: Cortistatin mRNA levels are significantly upregulated during the differentiation of monocytes into macrophages and dendritic cells karger.comnih.govnih.govphysiology.orgphysiology.orgeur.nl. This increase is time-dependent, with levels rising as monocytes mature into these cell types nih.govphysiology.orgphysiology.org.

Inflammatory Stimuli: Lipopolysaccharide (LPS), a bacterial endotoxin (B1171834), can upregulate cortistatin mRNA expression in monocytes and their derivatives nih.govnih.govphysiology.orgphysiology.org. Cortistatin production by immune cells can also be stimulated by inflammatory milieu karger.com.

Sleep Deprivation: Sleep deprivation leads to an increase in cortical cortistatin mRNA expression d-nb.infonih.govtandfonline.com. Steady-state levels of preprocortistatin mRNA are elevated following total sleep deprivation d-nb.inforesearchgate.net.

Kainate Response: Cortistatin and somatostatin mRNAs respond differently to kainate-induced seizures, suggesting differential transcriptional regulation in response to excitotoxicity nih.govjneurosci.orgoup.com. Kainate treatment leads to differential regulation of CST and SST mRNAs nih.gov.

Pathological Conditions: Cortistatin expression can be altered in pathological states, such as neointimal hyperplasia in arteries, where its expression correlates with the progression of the condition ahajournals.org. In focal ischemia, cortistatin mRNA levels were found to decrease jneurosci.org.

Condition/StimulusEffect on Corticostatin mRNA ExpressionPrimary Cell Types InvolvedReferences
Monocyte DifferentiationUpregulatedMonocytes → Macrophages, Dendritic Cells karger.comnih.govnih.govphysiology.orgphysiology.orgeur.nl
LPS StimulationUpregulatedMonocytes, Macrophages, Dendritic Cells nih.govnih.govphysiology.orgphysiology.org
Sleep DeprivationIncreasedCortical neurons d-nb.infonih.govtandfonline.com
Kainate-induced SeizuresDifferentially regulatedCortical interneurons nih.govjneurosci.orgoup.com
Neointimal Hyperplasia (Artery)IncreasedVascular Smooth Muscle Cells (VSMCs) ahajournals.org
Focal Ischemia (Brain)DecreasedNeurons (e.g., cortical neurons) jneurosci.org

Post-Translational Processing and Mature Peptide Forms

Cortistatin is synthesized as a precursor protein, precortistatin. This precursor undergoes post-translational processing, including cleavage by prohormone convertases, to yield mature, biologically active peptide forms. In humans, precortistatin is cleaved into cortistatin-17 and cortistatin-29, with cortistatin-17 being identified as the primary active peptide karger.commdpi.comwikipedia.org. In mice and rats, the mature forms are cortistatin-14 (B8083240) and cortistatin-29 karger.commdpi.com. Cortistatin-14 shares significant sequence homology with somatostatin-14 nih.govkarger.commdpi.comlifescienceproduction.co.uk.

Endogenous Production and Secretion

Cortistatin is endogenously produced and secreted by various cell types, playing roles in both neural and immune signaling.

Immune cells are significant producers of cortistatin. Studies have clearly demonstrated that cortistatin, but not somatostatin, is produced by diverse human immune cells karger.comoup.comnih.gov.

Lymphocytes: Both B and T lymphocytes produce cortistatin karger.comoup.comnih.govmdpi.com.

Monocytes and Macrophages: Monocytes and their differentiated forms, macrophages, are key producers of cortistatin karger.comoup.comnih.govmdpi.comnih.govphysiology.orgphysiology.orgeur.nl. Cortistatin mRNA levels are considerably higher in monocyte-derived macrophages compared to monocytes nih.goveur.nl. Macrophages can secrete cortistatin in response to inflammatory stimuli like LPS karger.comresearchgate.netpnas.orgrupress.org.

Dendritic Cells (DCs): Dendritic cells also produce cortistatin, with expression levels generally lower than in macrophages but higher than in monocytes karger.comoup.comnih.govmdpi.comnih.govphysiology.orgphysiology.orgeur.nl.

The production of cortistatin by these cells often correlates with their differentiation and activation state karger.comnih.gov. For instance, lymphocytes and macrophages lacking cortistatin exhibit exacerbated responses upon activation, indicating an endogenous role for cortistatin in controlling immune cell activation karger.com.

Receptor Pharmacology and Signaling Pathways

Somatostatin (B550006) Receptor (SSTR) Binding and Activation

Due to a high degree of structural and sequential homology with somatostatin, particularly in the essential FWKT binding domain, cortistatin effectively binds to and activates all five somatostatin receptor subtypes (SSTRs). mdpi.comresearchgate.net This interaction underlies many of the shared functions between the two peptides, such as the regulation of hormone secretion and cell proliferation. nih.govnih.gov

Cortistatin demonstrates high-affinity binding to all five cloned human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). stanford.eduoup.com Both major isoforms, such as cortistatin-14 (B8083240) (CST-14) and cortistatin-29 (CST-29), bind to these receptors with affinities in the low nanomolar range, comparable to that of somatostatin itself. stanford.edunih.gov Studies using transfected cell lines have shown that cortistatin can effectively displace radiolabeled somatostatin analogues from all five receptor subtypes. stanford.edunih.gov The binding affinities, often expressed as IC50 values, indicate the concentration of the peptide required to inhibit 50% of specific radioligand binding.

Detailed binding studies have quantified these affinities. For instance, CST-14 shows potent binding across the SSTR family, with a particularly high affinity for the sst2 subtype. rndsystems.comtocris.com Similarly, CST-29 binds with high affinity to all SSTR subtypes. medchemexpress.commedchemexpress.com This broad-spectrum binding to the entire family of somatostatin receptors establishes cortistatin as a natural pan-SSTR ligand. oup.comnih.gov

Table 1: Binding Affinity (IC50, nM) of Cortistatin Isoforms for Human Somatostatin Receptor (SSTR) Subtypes This table is interactive. Users can sort columns by clicking on the headers.

Peptide SSTR1 SSTR2 SSTR3 SSTR4 SSTR5 Source(s)
Cortistatin-14 5 0.09 0.3 0.2 0.3 rndsystems.com, tocris.com

| Cortistatin-29 | 2.8 | 7.1 | 0.2 | 3.0 | 13.7 | medchemexpress.com, medchemexpress.com |

Upon binding to somatostatin receptors, cortistatin activates intracellular signaling cascades that are largely identical to those triggered by somatostatin. mdpi.comahajournals.org The five SSTR subtypes are members of the G protein-coupled receptor (GPCR) superfamily. stanford.edu A primary mechanism shared by both cortistatin and somatostatin is the activation of an adenylate cyclase-inhibiting G protein-coupled receptor signaling pathway. wikipedia.orgebi.ac.uk This process involves coupling to pertussis toxin-sensitive G proteins (Gi/o), which leads to the inhibition of the enzyme adenylyl cyclase. medchemexpress.comscbt.com The inhibition of adenylyl cyclase results in a subsequent decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comresearchgate.netebi.ac.uknih.gov This reduction in cAMP levels is a key mechanism through which cortistatin and somatostatin exert their inhibitory effects on hormone release and cell proliferation. mdpi.comnih.gov

Non-Somatostatin Receptor Interactions

A defining feature of cortistatin's pharmacology is its ability to bind to several receptors outside the somatostatin receptor family, an activity not shared by somatostatin. mdpi.comresearchgate.netnih.gov These unique interactions are responsible for cortistatin's distinct physiological functions, including its roles in the immune system and the central nervous system. mdpi.comahajournals.orgugr.es

Cortistatin, but not somatostatin, has been shown to bind to the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor. mdpi.commdpi.comoup.comnih.gov This interaction is considered a significant point of functional divergence between the two peptides. frontiersin.org Cortistatin can displace the natural ligand, acylated ghrelin, from its binding sites on GHSR1a in tissues such as the human pituitary gland. oup.comnih.gov The ability of cortistatin to engage both SSTRs and GHSR1a suggests it may act as a functional link between the somatostatin and ghrelin systems. nih.gov This interaction with the ghrelin receptor is implicated in some of cortistatin's unique effects on the immune and endocrine systems. nih.govahajournals.org

Cortistatin has been identified as a high-potency endogenous ligand for the Mas-related gene X-2 receptor (MrgX2), an orphan GPCR. capes.gov.brnih.gov This receptor is expressed in locations such as dorsal root ganglia and mast cells. capes.gov.brwindows.net Unlike somatostatin, which does not bind to MrgX2, cortistatin activates the receptor, highlighting another key difference in their pharmacological profiles. capes.gov.br The binding of cortistatin-14 to MrgX2 has been shown to be potent, with reported EC50 values in the nanomolar range. rndsystems.comtocris.comwindows.net The signaling pathway activated by cortistatin through MrgX2 is distinct from its SSTR-mediated actions; it involves Gq-protein coupling, which stimulates an increase in intracellular calcium ([Ca2+]i) without affecting cAMP levels. capes.gov.brnih.gov

Table 2: Potency (EC50) of Cortistatin-14 at the Human Mas-related Gene X-2 Receptor (MrgX2) This table is interactive. Users can sort columns by clicking on the headers.

Cell Line EC50 (nM) Assay Type Source(s)
HEK293 25 Not Specified rndsystems.com, tocris.com

| CHO-K1 | 136 | Intracellular Calcium Mobilization | windows.net |

Researchers have hypothesized the existence of one or more unidentified, cortistatin-selective receptors. mdpi.comugr.esmdpi.comnih.gov This speculation is based on observations that some of cortistatin's biological effects, particularly certain unique functions in the immune and nervous systems, occur in cells and tissues where its known receptors (SSTRs, GHSR1a, and MrgX2) are not reportedly expressed. mdpi.comkarger.com The existence of a specific receptor that binds cortistatin exclusively could further explain the distinct physiological roles of cortistatin compared to somatostatin. nih.govmdpi.comkarger.com However, the identity and pharmacological properties of such a receptor remain the subject of ongoing investigation. mdpi.comugr.es

Intracellular Signaling Cascades

Corticostatin (CST) exerts its diverse physiological effects by engaging a complex network of intracellular signaling cascades. Its ability to bind to multiple receptor types, including somatostatin receptors (SSTRs) and the ghrelin receptor (GHSR), allows it to modulate a variety of downstream pathways, influencing cellular processes ranging from proliferation and migration to neuronal excitability.

This compound has been shown to modulate the cyclic adenosine monophosphate (cAMP) pathway. In human aortic smooth muscle cells (hAoSMCs), this compound, similar to somatostatin and ghrelin, significantly increases intracellular cAMP levels. ahajournals.org This elevation of cAMP is a key mechanism in inhibiting the proliferation of these cells. ahajournals.org The inhibitory effect on cell proliferation is consistent with the known role of the cAMP/protein kinase A (PKA) pathway as a major inhibitor of smooth muscle cell growth. ahajournals.org In fact, the induction of cAMP is one of the primary signaling events through which this compound exerts its growth-arresting effects on vascular smooth muscle cells. ahajournals.orgnih.gov Furthermore, studies on GH4 cells, which express SSTRs, have demonstrated that this compound can inhibit vasoactive intestinal peptide (VIP) or thyroid-releasing hormone (TRH) induced cAMP accumulation with an efficacy comparable to that of somatostatin. stanford.edu The modulation of the cAMP pathway is a critical component of this compound's action, particularly in the cardiovascular system.

This compound influences the mitogen-activated protein kinase (MAPK) signaling pathways, with a notable effect on the p38-MAPK pathway. In human aortic smooth muscle cells, this compound, along with somatostatin and ghrelin, increases the active, phosphorylated form of p38-MAPK. ahajournals.org This activation of p38-MAPK is linked to the inhibition of cell proliferation. ahajournals.orgnih.gov The use of a p38 inhibitor can reverse the inhibitory effects of this compound on the proliferation of these cells, confirming the pathway's importance. ahajournals.org The activation of the p38-MAPK pathway appears to be a crucial element in the growth-arresting effects of this compound on vascular smooth muscle cells. ahajournals.orgnih.gov Additionally, in the context of angiotensin II (Ang II)-stimulated vascular smooth muscle cells, this compound has been found to suppress the activation of the p38 MAPK pathway, contributing to its protective role against cardiovascular diseases. nih.gov

This compound has been demonstrated to negatively modulate the Akt signaling pathway, a critical regulator of cell survival and proliferation. In human aortic smooth muscle cells (hAoSMCs), both this compound and ghrelin, but not somatostatin, were found to reduce the phosphorylation and activation of Akt that is induced by platelet-derived growth factor (PDGF). ahajournals.org This inhibition of Akt activity by this compound is a key factor in its ability to arrest cell growth. ahajournals.orgnih.gov The Akt pathway is known to be critically involved in promoting cell proliferation, and its inhibition by this compound contributes to the prevention of progression into the S-phase of the cell cycle. ahajournals.org Furthermore, in androgen-independent prostate cancer cells, the antitumor effects of this compound are associated with the modulation of the AKT signaling pathway. nih.govendocrine-abstracts.orgendocrine-abstracts.org

This compound has been shown to inhibit the activation of Rac1, a small GTPase that plays a crucial role in regulating the actin cytoskeleton and cell migration. In human aortic smooth muscle cells (hAoSMCs), this compound impairs lamellipodia formation and migration towards platelet-derived growth factor (PDGF) by inhibiting Rac1 activation. ahajournals.orgnih.gov This effect is dependent on the ghrelin receptor. ahajournals.orgnih.gov Specifically, this compound significantly reduces the PDGF-induced activation of Rac1, which is responsible for the formation of lamellipodia and the initiation of directional cell migration. ahajournals.org This inhibition of Rac1 activation is a key mechanism by which this compound impairs the migratory capacity of vascular smooth muscle cells. ahajournals.orgnih.govresearchgate.net

This compound modulates the activity of several types of ion channels, influencing neuronal excitability and cellular function. In hippocampal neurons, this compound has been shown to augment the hyperpolarization-activated cation current, known as the h-current (Ih). stanford.edueneuro.orgresearchgate.netjneurosci.org This effect is distinct from that of somatostatin and suggests that this compound may interact with a specific receptor to produce this effect. stanford.edu The augmentation of the h-current by this compound can regulate synaptic integration and oscillatory activity in neuronal networks. stanford.eduresearchgate.net

Furthermore, this compound influences the activity of G protein-coupled inwardly rectifying K+ (GIRK) channels. In mouse pancreatic beta-cells, this compound increases the activity of GIRK channels, leading to hyperpolarization of the cell membrane and a reduction in glucose-induced action potentials. nih.govresearchgate.net This action, which is mediated through somatostatin receptors, contributes to the inhibition of glucose-stimulated insulin (B600854) secretion. nih.govresearchgate.net The effects of this compound on membrane potential and insulin secretion are significantly diminished in the presence of a GIRK channel antagonist. nih.govresearchgate.net Somatostatin itself is known to enhance potassium conductance, including through GIRK channels. mdpi.com

This compound also activates cation-selective currents that are not responsive to somatostatin. stanford.edu This suggests that this compound can activate non-SSTRs to exert some of its unique physiological actions. stanford.edu

Table of Compounds

Neurobiological Roles of Cortistatin

Central Nervous System Function Modulation

Cortistatin is a key modulator of several fundamental CNS activities, influencing everything from the brain's electrical rhythms to complex behaviors like learning. stanford.educapes.gov.br Its actions are often distinct from, and sometimes opposite to, those of its structural relative, somatostatin (B550006). nih.govnih.gov

Cortical Activity and Synchronization

Named for its discovery in the cerebral cortex and its ability to depress neuronal activity, cortistatin plays a significant role in regulating cortical excitability. stanford.edunih.govnih.gov It influences the synchronous firing of neurons, a process fundamental to brain function. stanford.edu Studies have shown that cortistatin can antagonize the excitatory effects of acetylcholine (B1216132) on cortical and hippocampal activity, a property not shared by somatostatin. nih.govnih.govjneurosci.org This action is thought to contribute to its ability to synchronize cortical networks. stanford.edunih.gov

Cortistatin may regulate the corticothalamic interactions that generate EEG spindle activity, which are characteristic of the onset of slow-wave sleep. jneurosci.org Furthermore, its expression in deep cortical layers and its electrophysiological properties suggest it could be a major factor in maintaining and synchronizing the slow (<1 Hz) oscillations that accompany delta wave activity during deep sleep. jneurosci.org This modulation of neuronal excitability also suggests a potential role as an endogenous anticonvulsant. stanford.educapes.gov.br

Sleep Regulation (e.g., slow-wave sleep induction)

One of the most distinct functions of cortistatin is its potent induction of slow-wave sleep (SWS). stanford.edunih.govresearchgate.netkarger.com When administered centrally in rats, cortistatin markedly increases the time spent in SWS compared to control subjects. stanford.edu This effect is in direct contrast to somatostatin, which tends to increase rapid eye movement (REM) sleep. stanford.edunih.govjneurosci.org The sleep-promoting effect of cortistatin is believed to stem from its ability to depress cortical activity and antagonize the excitatory neurotransmitter acetylcholine. nih.govgrantome.comresearchgate.net

The expression of the gene for cortistatin follows a circadian rhythm and is increased by sleep deprivation, further supporting its role as an endogenous sleep modulatory factor. researchgate.net The mechanism may also involve its unique ability to augment the hyperpolarization-activated cationic current (Ih), a current involved in regulating the synchronous, oscillatory activity that characterizes SWS. stanford.edunih.govjneurosci.org

Table 1: Comparative Effects of Cortistatin and Somatostatin on Sleep

Feature Cortistatin Somatostatin
Primary Sleep Effect Induces and enhances slow-wave sleep (SWS). stanford.edunih.gov Increases rapid eye movement (REM) sleep. stanford.edunih.gov
Mechanism Depresses cortical activity, antagonizes acetylcholine, augments Ih current. grantome.comnih.govresearchgate.net Enhances acetylcholine release and responses. nih.gov

| Receptor Binding | Binds to all five somatostatin receptors (sst1-5) and others like the ghrelin receptor. nih.govresearchgate.net | Binds to all five somatostatin receptors (sst1-5). nih.gov |

Locomotor Activity Regulation

Cortistatin has a pronounced effect on reducing spontaneous locomotor activity. stanford.edunih.govresearchgate.netkarger.com Intracerebroventricular injections of cortistatin in animal models lead to a significant decrease in movement. stanford.edu This is another function that distinguishes it from somatostatin, which has been reported to have the opposite effect at similar doses. stanford.edu However, some studies have noted that in specific experimental models, such as those used for testing antidepressant-like effects, cortistatin did not alter general locomotor activity levels, suggesting its effects may be context-dependent. frontiersin.org The reduction of locomotor activity appears to be a unique physiological effect of cortistatin, not directly mediated through the classical somatostatin receptors that both peptides share. stanford.edu

Learning and Memory Processes

Cortistatin is also involved in the complex processes of learning and memory, a role it shares with somatostatin. stanford.edufrontiersin.orgcapes.gov.bramegroups.org However, its specific impact can be inhibitory. Studies have shown that central administration of cortistatin can impair long-term memory in passive avoidance tasks. stanford.edu In transgenic mice that overexpress cortistatin in hippocampal neurons, long-term potentiation (LTP), a cellular mechanism underlying learning and memory, was not produced in the dentate gyrus. stanford.edu This impairment is thought to be mediated by a reduction of postsynaptic NMDA receptor function, leading to an inhibition of glutamatergic neurotransmission. stanford.edu By participating in the synchronization of hippocampal and cortical networks during slow-wave sleep, cortistatin may also play a role in memory consolidation. nih.govjneurosci.org

Modulation of Glutamatergic Neurons

Cortistatin exerts a significant modulatory effect on glutamatergic neurons, which are the primary excitatory neurons in the CNS. stanford.edu It has been shown to reduce the activity of these excitatory neurons. stanford.edu In hippocampal neurons, cortistatin reduces evoked excitatory postsynaptic potentials (EPSPs) that are mediated by both NMDA and non-NMDA glutamate (B1630785) receptors. stanford.edu Similarly, in hypothalamic neurons, cortistatin depresses glutamate-induced responses, an effect likely mediated through the somatostatin sst2 receptor subtype. stanford.edunih.gov Unlike somatostatin, which can either potentiate or depress glutamate sensitivity depending on the receptor subtype activated, cortistatin consistently shows an inhibitory effect on glutamate responses in these hypothalamic cells. nih.gov This consistent reduction in the activity of excitatory neurons is a key mechanism through which cortistatin exerts its broader physiological effects, such as depressing cortical activity and impairing certain forms of memory. stanford.edu

Neuroprotection and Neuroinflammation

Beyond its role in modulating baseline neuronal function, cortistatin has emerged as a critical factor in the brain's response to injury and inflammation. It demonstrates potent neuroprotective and immunomodulatory properties in various preclinical models of neurological disorders. csic.esmdpi.commdpi.combiorxiv.org

Cortistatin has shown therapeutic potential in models of ischemic stroke, where its administration 24 hours after the event reduced neurological damage and improved recovery. csic.esbiorxiv.org This neuroprotection was multifaceted, involving the modulation of glial cell reactivity, promotion of astrocytic scar formation, and restoration of blood-brain barrier integrity. csic.esbiorxiv.org In models of Parkinson's disease, cortistatin treatment mitigated the loss of dopaminergic neurons, reduced the activation of glial cells in affected brain regions, and promoted the expression of neurotrophic factors. mdpi.com

The peptide also exerts direct anti-inflammatory effects within the CNS. In a model of bacterial meningoencephalitis, cortistatin was found to be induced by the infection. oup.com Subsequent treatment with cortistatin reduced leukocyte infiltration and attenuated the production of proinflammatory cytokines, leading to less neuronal loss. oup.com This suggests a direct neuroprotective effect by dampening neuroinflammation. oup.com Similarly, in models of neuropathic pain, cortistatin inhibits neuroinflammatory responses at both peripheral and central levels while enhancing the production of beneficial neurotrophic factors. mdpi.com This combined anti-inflammatory and neuroprotective action highlights cortistatin as a key endogenous mediator in the brain's defense and repair mechanisms. mdpi.commdpi.com

Table 2: Summary of Cortistatin's Neuroprotective and Anti-inflammatory Actions

Pathological Model Key Findings Reference
Ischemic Stroke Reduced neurological damage, modulated glial reactivity, enhanced blood-brain barrier recovery. csic.esbiorxiv.org
Parkinson's Disease Mitigated loss of dopamaminergic neurons, improved locomotor activity, reduced glial activation, promoted neurotrophic factors. mdpi.com
Bacterial Meningoencephalitis Reduced leukocyte recruitment, attenuated proinflammatory cytokines, decreased neuronal loss. oup.com
Neuropathic Pain Inhibited neuroinflammatory responses, enhanced production of neurotrophic factors, regulated nociceptor hypersensitization. mdpi.com

| Excitotoxicity | Demonstrated immunomodulatory and neuroprotective effects in in-vitro models. | csic.es |

Anti-convulsant Effects and Seizure Modulation

Cortistatin (CST), a neuropeptide primarily found in the cortex, has demonstrated notable anti-convulsant properties. stanford.edu Studies have shown that CST-14, a biologically active fragment of cortistatin, can prevent seizure activity induced by agents like kainic acid and pilocarpine (B147212) in rodent models. nih.govnih.gov This protective effect is observed as a significant reduction in the duration of seizures. nih.govnih.gov

The mechanism behind cortistatin's anti-seizure effects involves its interaction with specific somatostatin receptors. Research indicates that the anti-convulsant actions of CST-14 are mediated through the sst2 and sst3 receptor subtypes. nih.govnih.gov When these receptors are blocked by selective antagonists, the anti-convulsant effect of CST-14 is reversed. nih.gov Interestingly, the ghrelin receptor, another target of cortistatin, does not appear to be involved in its anti-seizure activity. nih.govnih.gov Although mice lacking the ghrelin receptor show a lower susceptibility to pilocarpine-induced seizures, the anti-convulsant effect of CST-14 remains the same in these animals compared to their wild-type counterparts. nih.gov

These findings highlight a distinct pathway for cortistatin's modulation of neuronal excitability, positioning it as a significant endogenous anti-convulsant agent within the central nervous system. stanford.edu

Modulation of Glial Activation (e.g., microglia, astrocytes)

Cortistatin plays a crucial role in modulating the activation of glial cells, including microglia and astrocytes, which are key mediators of neuroinflammation. achucarro.orgresearchgate.netnih.govresearchgate.net In various models of neurological disorders, cortistatin has been shown to regulate the inflammatory responses of these cells. achucarro.org For instance, in preclinical models of Parkinson's disease, cortistatin treatment reduces the density and activation of both microglia and astrocytes in affected brain regions like the substantia nigra pars compacta. mdpi.com

The neuropeptide appears to have a more nuanced role than simply suppressing glial activation. mdpi.com It promotes a shift towards a neuroprotective phenotype in these cells. nih.gov In the context of experimental autoimmune encephalomyelitis, a model for multiple sclerosis, cortistatin deactivates the inflammatory response of glial cells while preserving their supportive functions, such as phagocytosis. achucarro.org This modulation is critical in preventing the chronic, uncontrolled inflammation that contributes to neuronal damage in neurodegenerative diseases. researchgate.net

Studies using glial cells from cortistatin-deficient mice have revealed that the absence of this neuropeptide leads to an inherently activated state in both microglia and astrocytes, resulting in exaggerated and dysregulated responses to inflammatory stimuli. achucarro.org Furthermore, in cultured rat microglia, cortistatin has been found to reduce the production of pro-inflammatory molecules like prostaglandin (B15479496) E2 (PGE2) and to inhibit the expression of cyclooxygenase-2 (COX-2) induced by inflammatory cytokines. researchgate.net

This evidence collectively suggests that cortistatin is a key regulator of glial responses, capable of tempering detrimental neuroinflammation while promoting the protective functions of microglia and astrocytes. achucarro.orgmdpi.com

Regulation of Neurotrophic Factors (e.g., GDNF, BDNF)

Cortistatin has been shown to influence the expression of crucial neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF). achucarro.orgresearchgate.net These factors are vital for neuronal survival, growth, and plasticity. researchgate.netnih.gov

In a preclinical model of Parkinson's disease, treatment with cortistatin was found to promote the expression of neurotrophic factors in the striatum. mdpi.com This upregulation of GDNF and BDNF is significant as these molecules are known to protect against neurodegeneration and support the function of dopaminergic neurons, which are progressively lost in Parkinson's disease. mdpi.comresearchgate.net

Furthermore, in the context of nerve injury and neuropathic pain, cortistatin-induced analgesia is associated with an enhanced production of neurotrophic factors at both peripheral and central levels. researchgate.net This suggests a role for cortistatin in promoting nerve regeneration and repair. researchgate.net

The relationship between cortistatin and BDNF is also highlighted in the context of sleep regulation. Disrupting activity-dependent BDNF expression has been shown to impair the baseline levels of cortistatin mRNA. dntb.gov.ua This indicates a regulatory link where BDNF may influence the expression of cortistatin, which in turn contributes to the modulation of neuronal circuits. dntb.gov.ua The absence of cortistatin is also linked to a decrease in the expression of neurotrophic factors, further underscoring its importance in maintaining a healthy neurotrophic environment. biorxiv.org

Blood-Brain Barrier Integrity Modulation

Cortistatin plays a significant role in maintaining the integrity of the blood-brain barrier (BBB), a critical structure for protecting the central nervous system. nih.govresearchgate.netbiorxiv.orgbiorxiv.org Dysfunction of the brain endothelium is a key feature of BBB breakdown in many neurodegenerative and neuroinflammatory conditions. nih.govresearchgate.net

Studies have demonstrated that cortistatin can protect against BBB permeability and disruption. biorxiv.orgcsic.es In models of ischemic stroke, late treatment with cortistatin has been shown to facilitate BBB recovery. csic.esbiorxiv.org This is crucial as BBB breakdown following a stroke can lead to further neuroinflammation and neuronal damage. researchgate.net

The absence of endogenous cortistatin predisposes the brain endothelium to weakness, characterized by increased permeability, disruption of tight junctions, and dysregulated immune activity. nih.govresearchgate.net Conversely, treatment with cortistatin can reverse this hyperpermeability and tight-junction disruption both in vitro and in vivo. nih.govresearchgate.net This reparative effect on the brain endothelium is accompanied by a modulation of the immune response, highlighting cortistatin's multifaceted role in preserving BBB function. nih.gov These findings suggest that cortistatin-based therapies could be a promising strategy for neurological disorders associated with a compromised BBB. nih.gov

Neurological Disorder Models

Ischemic Stroke Pathophysiology

Cortistatin has emerged as a promising therapeutic candidate in the context of ischemic stroke, a condition caused by the blockage of a brain artery leading to tissue damage. biorxiv.orgcsic.esbiorxiv.org Its neuroprotective effects are multifaceted, addressing several key aspects of stroke pathophysiology. csic.es

Studies using a preclinical model of middle cerebral artery occlusion (MCAO) have shown that peripheral administration of cortistatin 24 hours after the stroke significantly reduces neurological damage and promotes recovery. csic.esbiorxiv.org This neuroprotection is attributed to cortistatin's ability to modulate glial reactivity, facilitate blood-brain barrier recovery, and regulate both local and systemic immune responses. csic.esbiorxiv.org

Interestingly, the timing of cortistatin administration is critical. While late administration is beneficial, immediate and early post-stroke treatments have been found to be ineffective or even detrimental. csic.esbiorxiv.org This underscores the importance of understanding the dynamic nature of stroke pathology to develop effective therapeutic strategies. csic.es The absence of cortistatin in animal models has been shown to increase susceptibility to stroke and worsen the prognosis, leading to more severe neurological deficits, altered microglial responses, and impaired blood-brain barrier function. biorxiv.org

Modulation of Glial Reactivity and Astrocytic Scar Formation

In the aftermath of an ischemic stroke, glial cells, particularly astrocytes, undergo a process called reactive astrogliosis, leading to the formation of a glial scar. nih.gov This scar has a dual role: it can contain the injury and prevent its spread, but it can also impede axonal regeneration in the long term. nih.gov Cortistatin has been shown to modulate this process. csic.esbiorxiv.org

Late administration of cortistatin after a stroke enhances the formation of the glial scar, resulting in a thicker scar. biorxiv.org This is associated with a specific reactive phenotype in astrocytes, characterized by reduced junctions and area but increased soma size. biorxiv.org This enhanced glial scar formation may contribute to the observed reduction in neuronal damage by effectively walling off the injured area. csic.es

Conversely, immediate treatment with cortistatin after a stroke appears to impair glial scar formation, leading to a thinner scar and a more quiescent astrocytic phenotype. biorxiv.org This premature interruption of the natural inflammatory and scarring process might compromise the brain's own protective mechanisms. csic.esbiorxiv.org Therefore, cortistatin's influence on glial reactivity and astrocytic scar formation is a key aspect of its time-dependent therapeutic effects in ischemic stroke. biorxiv.org

Table 1: Effects of Cortistatin in Ischemic Stroke Models

Feature Effect of Late Cortistatin Administration (24h post-stroke) Effect of Immediate/Early Cortistatin Administration
Neurological Damage Significantly reduced csic.esbiorxiv.org Not beneficial, potentially detrimental csic.esbiorxiv.org
Glial Scar Formation Enhanced, thicker scar biorxiv.org Impaired, thinner scar biorxiv.org
Astrocyte Reactivity Distinct reactive phenotype (reduced junctions, increased soma size) biorxiv.org More quiescent phenotype (significant reduction in junctions) biorxiv.org
Blood-Brain Barrier Facilitated recovery csic.esbiorxiv.org Not specified

| Immune Response | Modulated local and systemic dysfunction csic.es | Not specified |

Table 2: Compound Names Mentioned

Compound Name
Cortistatin
Cortistatin-14 (B8083240)
Kainic acid
Pilocarpine
Somatostatin
Ghrelin
Prostaglandin E2
Cyclooxygenase-2
Glial cell line-derived neurotrophic factor (GDNF)
Regulation of Local and Systemic Immune Dysfunction

Cortistatin, a neuropeptide with significant immunomodulatory properties, plays a crucial role in regulating both local and systemic immune responses, particularly in the context of neurological insults like ischemic stroke. csic.esbiorxiv.org Its therapeutic potential lies in its ability to orchestrate a multi-faceted immunomodulatory and neuroprotective response. csic.esbiorxiv.orgbiorxiv.org

In preclinical models of ischemic stroke, the administration of cortistatin has been shown to regulate local and systemic immune dysfunction. csic.esbiorxiv.orgbiorxiv.org This is significant because neuroinflammation and peripheral immune deregulation are key pathological features of brain ischemia. csic.esbiorxiv.org Cortistatin's intervention leads to a reduction in neurological damage and enhanced recovery. csic.esbiorxiv.org It achieves this by modulating glial reactivity, facilitating the recovery of the blood-brain barrier, and controlling the systemic inflammatory response. csic.esbiorxiv.orgbiorxiv.org The neuropeptide has been observed to decrease the serum levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as the chemokine CCL2. nih.gov

Furthermore, in models of inflammatory bowel disease, which also involves a significant immune response, cortistatin treatment has been shown to down-regulate a wide array of inflammatory mediators. pnas.org It reduces the production of various chemokines, which are responsible for recruiting inflammatory cells to the site of inflammation. pnas.org Specifically, it has been shown to decrease the production of pro-inflammatory and cytotoxic cytokines like TNF-α, Interferon-gamma (IFN-γ), IL-6, and Interleukin-1β (IL-1β), while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). pnas.org This broad anti-inflammatory activity is not confined to the local tissue but also extends to the systemic circulation, where it reduces levels of inflammatory markers. pnas.org

The absence of cortistatin is associated with an exacerbated pro-inflammatory state in both the central nervous system (CNS) and the periphery. csic.esbiorxiv.org This underscores the endogenous role of cortistatin in maintaining immune homeostasis. In conditions like multiple sclerosis models, cortistatin administration leads to a significant reduction in inflammatory infiltrates in the spinal cord. researchgate.net

Parkinson's Disease Models (e.g., MPTP-induced neurotoxicity)

Cortistatin has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease (PD), particularly in the widely used model induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govus.es The neurodegenerative process in PD is closely linked to neuroinflammatory responses, and cortistatin's potent anti-inflammatory and immunoregulatory effects make it a promising candidate for intervention. nih.govus.es

Preservation of Dopaminergic Neurons and Projections

Studies have shown that systemic administration of cortistatin can mitigate the MPTP-induced loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their nerve terminals in the striatum. nih.govmdpi.com This neuroprotective effect is crucial as the degeneration of this nigrostriatal pathway is the primary pathological hallmark of PD. nih.gov

In MPTP-intoxicated mice, cortistatin treatment has been observed to preserve the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis, in both the SNpc and the striatum. nih.gov This indicates the protection of dopaminergic neurons and their projections. nih.gov Furthermore, while MPTP treatment leads to a significant depletion of these neurons, cortistatin administration helps to maintain their morphology and numbers. nih.govresearchgate.net The protective action of cortistatin may be both direct, by preventing neuronal toxicity, and indirect, by preserving the nigrostriatal projections. nih.govresearchgate.net In vitro studies have also confirmed that cortistatin can reduce the cell death of dopaminergic neurons exposed to the toxic metabolite of MPTP, MPP+. nih.govus.es This preservation of the dopaminergic system by cortistatin is associated with improved locomotor activity in the animal models. nih.govus.es

Regulation of Neuroinflammatory Response in Nigrostriatal Pathway

A key mechanism underlying cortistatin's neuroprotective effects in PD models is its ability to modulate the neuroinflammatory response in the nigrostriatal pathway. nih.govugr.es The MPTP model is characterized by a significant glial activation, which contributes to the neurodegenerative process. nih.gov Cortistatin treatment has been shown to diminish the presence and activation of both microglia and astrocytes in the affected brain regions of MPTP-treated mice. nih.govresearchgate.net

Specifically, cortistatin modulates the morphology of microglia, shifting them from an activated, pro-inflammatory state to a more homeostatic one. nih.gov It also reduces the production of various immune mediators, including pro-inflammatory cytokines and chemokines, in the nigrostriatal pathway. nih.gov This reduction in glial activation and inflammatory signaling contributes to a less toxic environment for the surviving dopaminergic neurons. nih.gov Furthermore, cortistatin has been found to promote the expression of neurotrophic factors in the striatum, which can further support neuronal survival and function. nih.govus.es

Neuropathic Pain Attenuation

Cortistatin has emerged as a potent analgesic agent in various preclinical models of pain, including neuropathic pain, which arises from damage to the somatosensory nervous system. nih.govnih.govuni.lu Its ability to alleviate neuropathic pain is multifaceted, involving actions at both peripheral and central levels. nih.govnih.govuni.lu

Peripheral and Central Mechanisms of Nociception Modulation

Cortistatin modulates pain signaling through direct actions on both peripheral nociceptive terminals and central neurons in the spinal cord. ugr.esnih.gov It is naturally produced by peptidergic nociceptive neurons in the dorsal root ganglia (DRG) and by GABAergic interneurons in the dorsal horn of the spinal cord in response to noxious and inflammatory stimuli. ugr.esnih.gov

The analgesic effects of cortistatin are mediated, in part, through its interaction with Gαi-coupled somatostatin receptors (primarily sstr2) and the ghrelin receptor (GHSR1a). ugr.esnih.govugr.es At the peripheral level, cortistatin inhibits the sensitization of nociceptors by inflammatory mediators. ugr.es Centrally, it acts on presynaptic nociceptive terminals in the spinal cord to block the release of nociceptive peptides like substance P and calcitonin gene-related peptide (CGRP). nih.govugr.es This blockade of intracellular signaling pathways, including those involving protein kinase A and calcium, prevents the neuronal plasticity that drives chronic pain states. ugr.esnih.gov Furthermore, by binding to the ghrelin receptor, cortistatin can modulate the sensitization of secondary neurons in the spinal cord. ugr.esnih.gov Studies in cortistatin-deficient mice have demonstrated that the absence of this neuropeptide leads to increased sensitivity to pain, highlighting its endogenous role in tuning pain perception. ugr.es

Effects on Inflammatory Pain and Neurogenic Pain

Cortistatin has demonstrated efficacy in reducing both inflammatory and neurogenic pain. nih.gov In models of inflammatory pain, such as that induced by complete Freund's adjuvant (CFA) or formalin injection, both peripheral and spinal administration of cortistatin reduces nocifensive behaviors, thermal hyperalgesia, and tactile allodynia. nih.govugr.es Its analgesic effects in these models are independent of its anti-inflammatory activity, indicating a direct action on the nervous system. ugr.esnih.gov

In models of neuropathic pain caused by peripheral nerve injury (e.g., chronic constriction injury or partial sciatic nerve transection) or diabetic neuropathy, cortistatin administration has been shown to ameliorate the characteristic symptoms of hyperalgesia and allodynia. nih.govnih.govuni.lu The analgesic action of cortistatin in neuropathic pain is multitargeted. It regulates the hypersensitization of primary nociceptors, inhibits the associated neuroinflammatory responses at both peripheral and central levels, and promotes the production of neurotrophic factors that can aid in nerve regeneration. nih.govnih.govuni.lu For instance, in a chronic constriction injury model, cortistatin treatment reduced the levels of pro-inflammatory cytokines and markers of macrophage and microglia activation in both the sciatic nerve and spinal cord, while correcting the levels of neurotrophic factors like GDNF. mdpi.com

Research Findings on Cortistatin's Neurobiological Roles

Area of InvestigationModel/SystemKey FindingsReferences
Regulation of Immune DysfunctionIschemic Stroke ModelsRegulates local and systemic immune responses, reduces neurological damage, enhances recovery, modulates glial reactivity, and facilitates blood-brain barrier recovery. csic.es, biorxiv.org, biorxiv.org
Inflammatory Bowel Disease ModelsDown-regulates a wide spectrum of inflammatory mediators, including pro-inflammatory cytokines and chemokines, while increasing anti-inflammatory cytokines. pnas.org
Parkinson's Disease ModelsMPTP-induced NeurotoxicityPreserves dopaminergic neurons and their projections in the substantia nigra and striatum. nih.gov, mdpi.com
Reduces the activation of microglia and astrocytes in the nigrostriatal pathway. nih.gov, researchgate.net
Promotes the expression of neurotrophic factors in the striatum. nih.gov, us.es
Neuropathic Pain AttenuationInflammatory and Neuropathic Pain ModelsModulates nociception through both peripheral and central mechanisms. ugr.es, nih.gov
Reduces inflammatory and neurogenic pain, including hyperalgesia and allodynia. ugr.es, nih.gov
Inhibits neuroinflammatory responses and enhances the production of neurotrophic factors in the context of nerve injury. nih.gov, mdpi.com, nih.gov, uni.lu

Experimental Autoimmune Encephalomyelitis

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis (MS), a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). Research into the neuropeptide cortistatin in the context of EAE has revealed its significant multimodal effects, encompassing immunomodulatory, neuroprotective, and regenerative properties. mdpi.comaai.org

Systemic administration of cortistatin has been shown to reduce the clinical severity and incidence of EAE in models that mirror both chronic-progressive and relapsing-remitting forms of multiple sclerosis. aai.orgnih.gov This therapeutic effect is linked to a notable reduction in inflammatory infiltrates within the spinal cord, which consequently leads to decreased demyelination and axonal damage. mdpi.comaai.orgresearchgate.net The beneficial impact of cortistatin is observed even when treatment is initiated after the onset of the disease, suggesting a role in both preventing and repairing neuronal damage. karger.com

The mechanisms underlying these therapeutic effects are multifaceted. Cortistatin appears to target both the autoimmune and inflammatory pillars of the disease. aai.orgnih.gov It modulates the activity of glial cells and promotes a program of neuroprotection and regeneration. mdpi.comaai.org Studies have shown that levels of endogenous cortistatin are significantly decreased in the CNS of animals with EAE, which correlates with increased neurodegeneration and glial activation. achucarro.org

Research Findings on Cortistatin's Role in EAE

CategoryFindingReference
Clinical Manifestation Reduced clinical severity and incidence of EAE. aai.orgnih.gov
CNS Pathology Decreased inflammatory infiltrates, demyelination, and axonal damage in the spinal cord. mdpi.comaai.orgresearchgate.net
Immunomodulation Reduced presence and activation of encephalitogenic Th1 and Th17 cells. aai.orgnih.gov
Immunomodulation Increased number of regulatory T cells (Tregs) with suppressive functions. aai.orgnih.govkarger.com
Inflammatory Mediators Downregulated various pro-inflammatory cytokines and chemokines in the CNS. aai.orgnih.gov
Neuroprotection Promoted an active program of neuroprotection and regeneration. aai.orgkarger.com
Glial Activity Regulated the activity of microglia and astrocytes. mdpi.comaai.orgachucarro.org
Neurotrophic Factors Increased the production of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Activity-Dependent Neuroprotective Protein (ADNP). aai.org

Immunomodulatory Effects

A key aspect of cortistatin's action in EAE is its potent anti-inflammatory and immunoregulatory activity. nih.gov Treatment with cortistatin leads to a decrease in the activation and presence of pathogenic Th1 and Th17 cells, both in the peripheral immune system and within the CNS. aai.orgnih.gov Simultaneously, it promotes an increase in the population of CD4+CD25+Foxp3+ regulatory T cells (Tregs), which are crucial for suppressing the autoimmune response against the CNS. aai.orgkarger.com This shift in the balance from pro-inflammatory T cells to regulatory T cells helps to restore immune tolerance. karger.com Furthermore, cortistatin downregulates the expression of multiple inflammatory mediators in the spinal cord. aai.org

Neuroprotection and Glial Cell Regulation

Beyond its effects on the peripheral immune response, cortistatin directly impacts the CNS environment. It has been shown to regulate the activity of glial cells, which play a central role in the neuroinflammatory processes of EAE and MS. mdpi.comachucarro.org Cortistatin can deactivate the inflammatory response of resident glial cells while preserving their supportive functions, such as phagocytosis and trophic support. achucarro.org This modulation of the glial niche is critical for reducing CNS damage. achucarro.org

Moreover, cortistatin promotes an active program of neuroprotection and regeneration. aai.org It increases the expression of neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Activity-Dependent Neuroprotective Protein (ADNP), in the spinal cords of EAE-afflicted mice. aai.org This neurotrophic support contributes to the protection of oligodendrocytes, the cells responsible for myelination, and enhances the potential for remyelination and the rescue of degenerating neurons. karger.com

Effects of Cortistatin on Cellular and Molecular Components in EAE

ComponentEffect of Cortistatin TreatmentReference
Th1 Cells Decreased presence and activation aai.orgnih.gov
Th17 Cells Decreased presence and activation aai.orgnih.gov
Regulatory T cells (Tregs) Increased number and suppressive function aai.orgkarger.com
Glial Cells (Microglia/Astrocytes) Modulated activation, reducing inflammatory phenotype while preserving supportive roles mdpi.comachucarro.org
Inflammatory Infiltrates Reduced in the spinal cord aai.orgresearchgate.net
Demyelination Decreased aai.orgresearchgate.net
Axonal Damage Decreased aai.orgresearchgate.net
Brain-Derived Neurotrophic Factor (BDNF) Increased expression aai.org
Activity-Dependent Neuroprotective Protein (ADNP) Increased expression aai.org

The Paradox of Endogenous Cortistatin Deficiency

Intriguingly, studies using cortistatin-deficient mice have revealed a paradoxical phenotype. Contrary to what might be expected, these mice showed partial resistance to the development of EAE. aai.orgnih.govoup.com This unexpected resistance was associated with elevated circulating levels of glucocorticoids and an anxiety-like behavior, suggesting that the absence of endogenous cortistatin leads to compensatory changes in the neuro-immune-endocrine systems that can, in turn, suppress inflammatory conditions like EAE. aai.orgnih.govresearchgate.net However, these same deficient mice show increased susceptibility to other neurodegenerative models, highlighting the crucial role of endogenous cortistatin in maintaining the stability of the glial niche under different pathological conditions. achucarro.org

Immunological and Anti Inflammatory Roles of Cortistatin

Regulation of Innate Immune Responses

The innate immune system provides the first line of defense against pathogens. Cortistatin plays a crucial role in modulating the key components of this initial response, preventing excessive inflammation that can lead to tissue damage. nih.govfrontiersin.org

Macrophage Deactivation and Function Modulation

Cortistatin has been identified as a macrophage-deactivating factor. nih.govresearchgate.net Macrophages are central to the innate immune response, responsible for phagocytosis and the release of various signaling molecules. nih.gov However, their sustained activation can be detrimental. nih.gov Cortistatin directly acts on macrophages to suppress their inflammatory functions. karger.comresearchgate.net Studies have shown that cortistatin can inhibit the production of cytotoxic mediators like nitric oxide by activated macrophages. karger.com This deactivation of resident and infiltrating macrophages is a key mechanism behind cortistatin's anti-inflammatory properties in conditions like inflammatory bowel disease. researchgate.net

Inhibition of Pro-inflammatory Cytokine Production

A hallmark of cortistatin's anti-inflammatory action is its ability to suppress the production of a wide array of pro-inflammatory cytokines. Research has consistently demonstrated that cortistatin treatment inhibits the release of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12) by macrophages stimulated with bacterial endotoxins like lipopolysaccharide (LPS). karger.comresearchgate.netresearchgate.net

In various experimental models of inflammatory diseases, cortistatin has been shown to down-regulate the expression of a broader spectrum of pro-inflammatory cytokines, including:

TNF-α nih.govdergipark.org.tr

IL-1β nih.govresearchgate.net

IL-6 nih.govdergipark.org.tr

IL-12 nih.govresearchgate.net

IL-15 nih.govresearchgate.net

IL-17 nih.govresearchgate.net

IL-18 nih.govresearchgate.net

Interferon-γ (IFN-γ) nih.govdergipark.org.tr

Macrophage Migration Inhibitory Factor (MIF) nih.govresearchgate.net

This broad suppression of pro-inflammatory mediators contributes to its therapeutic effects in conditions like inflammatory bowel disease and lethal endotoxemia. nih.govnih.gov

Stimulation of Anti-inflammatory Cytokine Production

Beyond inhibiting pro-inflammatory signals, cortistatin actively promotes an anti-inflammatory environment by stimulating the production of interleukin-10 (IL-10). karger.comnih.gov IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in immune regulation. dergipark.org.tr The ability of cortistatin to increase both systemic and local levels of IL-10 has been observed in various inflammatory models, further highlighting its role in resolving inflammation and restoring immune balance. nih.govdergipark.org.tr

Modulation of Adaptive Immune Responses

Cortistatin also significantly influences the adaptive immune system, which is responsible for antigen-specific, long-term immunity. Its effects on T helper (Th) cell differentiation are particularly important for controlling autoimmune responses. karger.comkarger.com

Impairment of Th1 and Th17 Cell Development

Cortistatin has been shown to directly impair the differentiation and activation of Th1 and Th17 cells. karger.comaai.org These T cell subsets are major drivers of autoimmune and inflammatory diseases. ndnr.com Th1 cells are characterized by the production of IFN-γ, while Th17 cells produce IL-17, both of which are pro-inflammatory cytokines. karger.comndnr.com By inhibiting the development of these pathogenic T cell populations, cortistatin can ameliorate the severity of experimental autoimmune encephalomyelitis, a model for multiple sclerosis, and other inflammatory conditions. aai.org This effect appears to be a direct action on T cells rather than an indirect effect through antigen-presenting cells. karger.com

Induction of Immunosuppressive Regulatory T cells (Treg cells)

A critical aspect of cortistatin's immunomodulatory function is its ability to promote the generation and activation of regulatory T cells (Tregs). karger.comaai.org Tregs are essential for maintaining self-tolerance and suppressing excessive immune responses. incitehealth.com Studies have shown that administration of cortistatin in animal models of autoimmune disorders leads to an increase in the number of CD4+FoxP3+ Treg cells that produce the anti-inflammatory cytokines IL-10 and TGF-β1. karger.com This induction of Tregs helps to control the activity of self-reactive Th1 and Th17 cells, contributing to the long-lasting therapeutic effects observed even after cortistatin treatment has ceased. karger.com

Control of Lymphocyte Activation State

Cortistatin exerts a regulatory influence on the activation of lymphocytes. karger.com Studies have shown that lymphocytes and macrophages lacking cortistatin exhibit exaggerated responses, such as increased proliferation and cytokine production, when stimulated with inflammatory and T-cell activating agents. karger.com This indicates that endogenous cortistatin plays a vital role in controlling the activation threshold of these immune cells. karger.com

The neuropeptide has been shown to impair the differentiation of naïve T cells into pro-inflammatory Th1 and Th17 cells, while favoring Th2-mediated responses. researchgate.net Furthermore, cortistatin administration in animal models of autoimmune diseases has been associated with an increase in the population of antigen-specific CD4+CD25+Foxp3+ regulatory T (Treg) cells in lymphoid organs. karger.com This suggests that cortistatin may promote immune tolerance by expanding the pool of existing Treg cells or by facilitating the generation of new Treg cells in the periphery. karger.com

Role in Systemic Inflammatory Conditions

Cortistatin has demonstrated significant therapeutic potential in various systemic inflammatory conditions by deactivating the inflammatory response at multiple levels. pnas.org

Sepsis and Endotoxemia Models

In murine models of lethal endotoxemia and sepsis, cortistatin has shown remarkable protective effects. nih.gov Administration of cortistatin significantly improved survival rates in animals challenged with bacterial endotoxin (B1171834) (LPS), Escherichia coli, or subjected to cecal ligation and puncture, a model of polymicrobial sepsis. karger.comnih.gov This therapeutic effect is attributed to its ability to down-regulate the production of a wide array of inflammatory mediators. nih.gov

Cortistatin effectively reduces both local and systemic levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), IL-1β, and IL-12. karger.comnih.gov It also decreases the levels of chemokines like Macrophage Inflammatory Protein-2 (MIP-2) and RANTES, which are responsible for recruiting inflammatory cells to the site of infection. nih.gov Concurrently, cortistatin has been found to increase the levels of the anti-inflammatory cytokine IL-10. nih.gov The deactivation of resident and infiltrating macrophages appears to be a primary mechanism behind cortistatin's anti-inflammatory action in sepsis. nih.gov Furthermore, cortistatin treatment helps prevent the histopathological damage associated with septic shock, including inflammatory cell infiltration and disseminated intravascular coagulation in various organs. nih.govresearchgate.net

Table 1: Effects of Cortistatin in Sepsis and Endotoxemia Models

Model Key Findings References
LPS-induced Endotoxemia Protected against lethality, reduced systemic and local pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-12), decreased chemokines (MIP-2, RANTES), and increased anti-inflammatory IL-10. karger.comnih.gov
Cecal Ligation and Puncture (CLP) Improved survival, prevented histopathological damage in vital organs. karger.comnih.gov
E. coli Injection Increased survival rates. karger.comnih.gov

Inflammatory Bowel Diseases

Cortistatin has shown significant therapeutic efficacy in experimental models of inflammatory bowel disease (IBD), such as Crohn's disease. pnas.org In a murine model of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), cortistatin treatment ameliorated the clinical and histopathological severity of the disease. pnas.org This included a reduction in body weight loss, diarrhea, and colonic inflammation, leading to an increased survival rate. pnas.org

The therapeutic action of cortistatin in IBD is associated with the downregulation of the inflammatory and Th1-driven autoimmune response. pnas.org It effectively reduces the production of a broad spectrum of pro-inflammatory and cytotoxic cytokines within the mucosal immune system, including TNF-α, IFN-γ, IL-6, IL-1β, IL-12, IL-15, IL-17, and IL-18. pnas.org Simultaneously, it enhances the levels of the anti-inflammatory cytokine IL-10. pnas.org This modulation of the cytokine environment contributes to the deactivation of the intestinal inflammatory response and the restoration of mucosal immune tolerance. pnas.org Studies have also pointed to the development of cortistatin analogues with increased stability and superior anti-inflammatory activity in preclinical IBD models. irbbarcelona.orgbiotech-spain.comnih.gov

Table 2: Effects of Cortistatin in Inflammatory Bowel Disease Models

Model Key Findings References
TNBS-induced Colitis Ameliorated clinical and histopathological severity, reduced weight loss and diarrhea, increased survival. Downregulated pro-inflammatory cytokines (TNF-α, IFN-γ, IL-6, etc.) and increased IL-10. pnas.org

Collagen-Induced Arthritis

Cortistatin has demonstrated potent anti-inflammatory and immunomodulatory effects in animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA). nih.gov Treatment with cortistatin in mice with established CIA significantly reduced the severity of the disease, including a notable decrease in joint swelling and the prevention of cartilage and bone destruction. nih.gov

The therapeutic benefit of cortistatin in arthritis is linked to its ability to suppress both the inflammatory and the autoimmune components of the disease. nih.gov It effectively downregulates the production of various inflammatory cytokines and chemokines in the joints and systemically. nih.govresearchgate.net Furthermore, cortistatin treatment leads to a reduction in the antigen-specific Th1 cell expansion and promotes the production of regulatory cytokines like IL-10 and Transforming Growth Factor-β1 (TGF-β1). nih.govdergipark.org.tr This multifaceted action on both innate and adaptive immune responses makes cortistatin a promising candidate for the management of inflammatory arthritic conditions. nih.govugr.es

Table 3: Effects of Cortistatin in Collagen-Induced Arthritis Models

Model Key Findings References
Collagen-Induced Arthritis (CIA) Reduced clinical severity, abrogated joint swelling and destruction. Downregulated inflammatory cytokines and chemokines, suppressed Th1 response, and induced regulatory cytokines (IL-10, TGF-β1). nih.govresearchgate.net

Roles of Cortistatin in Specific Organ Systems

Cardiovascular System

Cortistatin and its receptors are widely expressed in the cardiovascular system, including the aorta, coronary arteries, and the heart itself. amegroups.orgamegroups.cn This distribution underscores its diverse protective effects on cardiovascular health, such as mitigating myocardial damage and inhibiting processes that lead to vascular diseases. amegroups.orgnih.gov

Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration

A critical step in the development of vascular diseases like atherosclerosis and restenosis is the proliferation and migration of vascular smooth muscle cells (VSMCs). nih.gov This process is often triggered by an excess of inflammatory cytokines and growth factors, such as platelet-derived growth factor (PDGF), following a vascular injury. ahajournals.org

Cortistatin has been shown to inhibit the proliferation of human aortic smooth muscle cells stimulated by PDGF. ahajournals.org This inhibitory action is mediated through its binding to somatostatin (B550006) receptors (sst2 and sst5) and the ghrelin receptor. ahajournals.orgnih.gov The downstream signaling pathways involve the induction of cAMP and p38-mitogen-activated protein kinase (p38-MAPK), along with the inhibition of Akt activity. ahajournals.orgnih.gov Furthermore, cortistatin impairs the migration of these cells towards PDGF by inhibiting Rac1 activation and increases in cytosolic calcium, a process dependent on the ghrelin receptor. ahajournals.orgnih.gov Studies have also demonstrated its ability to suppress VSMC proliferation and migration induced by Angiotensin II. amegroups.org

Attenuation of Vascular Calcification

Vascular calcification, the deposition of calcium in blood vessels, is a common pathology in several cardiovascular diseases, increasing the risk of myocardial infarction. amegroups.orgnih.gov Cortistatin has demonstrated a capacity to attenuate this process. nih.govnih.gov In rat models, cortistatin treatment significantly improved hemodynamic values and arterial compliance in animals with vascular calcification. nih.gov

The mechanism behind this effect involves the inhibition of osteoblastic differentiation of VSMCs. researchgate.net Cortistatin dose-dependently inhibits the calcification of VSMCs by reducing alkaline phosphatase (ALP) activity and calcium deposition. nih.gov It also down-regulates the mRNA expression of the type III sodium-dependent phosphate (B84403) co-transporter-1 (Pit-1) in aortic tissues. nih.gov Notably, this effect appears to be mediated by the ghrelin receptor (GHSR1a), as antagonists for this receptor reverse the beneficial effects of cortistatin. nih.gov

Regulation of Neointimal Formation

Neointima formation, a key feature of atherosclerosis and restenosis, results from the proliferation and migration of VSMCs into the intima layer of blood vessels following injury. ahajournals.orgnih.gov Cortistatin acts as a natural endogenous regulator of this process. nih.gov

Research has shown a correlation between cortistatin's inhibitory effects on VSMC proliferation and migration and its ability to reduce neointimal formation in models of carotid arterial ligation. ahajournals.orgnih.gov In these models, cortistatin-deficient mice developed more significant neointimal hyperplasic lesions compared to wild-type mice, highlighting the crucial role of endogenous cortistatin in regulating VSMC function and vascular remodeling. ahajournals.orgnih.gov

Myocardial Protection (e.g., in myocardial infarction models)

Cortistatin has demonstrated significant cardioprotective effects in models of myocardial infarction. amegroups.orgnih.gov In a rat model of acute myocardial infarction induced by left anterior descending ligation, cortistatin treatment was found to reduce the infarct area and improve cardiac function. amegroups.orgnih.gov Specifically, it led to a significant increase in left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS), while decreasing the myocardial infarct size and serum levels of cardiac troponin I (cTnI). amegroups.orgresearchgate.net

Furthermore, cortistatin significantly suppresses cardiomyocyte apoptosis, a key contributor to the deterioration of cardiac function after a myocardial infarction. amegroups.orgnih.gov This anti-apoptotic effect is evidenced by a decrease in apoptotic bodies and vacuolar degeneration, a reduction in the number of TUNEL-positive nuclei, the down-regulation of the pro-apoptotic protein Bax, and the up-regulation of the anti-apoptotic protein Bcl-2. amegroups.orgnih.gov The protective effects of cortistatin may also be linked to its ability to inhibit endoplasmic reticulum stress. amegroups.orgnih.gov

Endocrine System

While the role of cortistatin in the endocrine system is still being explored, emerging evidence points to its involvement in regulating pancreatic function. nih.gov

Pancreatic Beta-Cell Function and Insulin (B600854) Secretion

Cortistatin acts as an inhibitory signal for glucose-stimulated insulin secretion (GSIS) in mouse pancreatic beta-cells. nih.gov When isolated mouse islets are exposed to cortistatin, GSIS is inhibited. nih.gov This effect is preventable by using a somatostatin receptor antagonist, indicating the involvement of these receptors. nih.gov

At the cellular level, cortistatin hyperpolarizes the membrane potential and diminishes glucose-induced action potentials in isolated pancreatic beta-cells. nih.govnih.gov It does not, however, alter the activity of ATP-dependent K+ (KATP) channels. nih.gov Instead, cortistatin increases the activity of G protein-coupled inwardly rectifying K+ (GIRK) channels. nih.gov The inhibitory effects of cortistatin on both membrane potential and GSIS are significantly reduced when a GIRK channel antagonist is present or when GIRK2 is down-regulated. nih.gov

Regulation of Growth Hormone Secretion

Cortistatin (CST), a neuropeptide with significant structural similarity to somatostatin (SST), plays a complex role in the regulation of Growth Hormone (GH) secretion. bioscientifica.comoup.com It binds with high affinity to all five somatostatin receptor subtypes (SSTR1-5), and much of its influence on GH is mediated through these receptors. bioscientifica.comoup.com In vivo studies in both rats and humans have demonstrated that cortistatin effectively inhibits the release of GH. bioscientifica.comoup.com

Research shows that cortistatin can inhibit both basal GH secretion and GH release stimulated by Growth Hormone-Releasing Hormone (GHRH) and ghrelin. oup.comoup.com For instance, in studies on normal human adults, an infusion of Cortistatin-14 (B8083240) (CST-14) was found to inhibit basal GH secretion to a similar extent as somatostatin-14. oup.com Furthermore, both CST-14 and CST-17 have been shown to suppress the GH response to GHRH and ghrelin analogs in cultured human pituitary adenoma cells by 30-50%. oup.comnih.gov In cultures of human fetal pituitary cells, CST-14 at a concentration of 10 nM inhibited GH secretion by up to 65%. oup.comnih.gov

Interestingly, the effect of cortistatin on GH secretion can be dual and dose-dependent, mimicking the actions of somatostatin. bioscientifica.com While high doses of cortistatin inhibit GHRH-stimulated GH release, low picomolar concentrations have been observed to stimulate basal GH release in primary pig pituitary cell cultures. bioscientifica.com This dual response appears to be dependent on the subpopulation of pituitary somatotropes and the differential expression of somatostatin receptors, with SSTR1 and SSTR2 mediating inhibitory effects and SSTR5 potentially mediating stimulatory effects. bioscientifica.com While cortistatin binds to the ghrelin receptor (GHS-R1a), its primary stimulatory and inhibitory effects on GH release are thought to parallel those of somatostatin and are likely mediated by the somatostatin receptors. bioscientifica.comnih.gov

Table 1: Research Findings on the Effect of Cortistatin on Growth Hormone (GH) Secretion

Study Type Cortistatin Analog Concentration Effect Model System Citation
In vitro CST-14 10 nM Up to 65% inhibition of GH secretion. Human fetal pituitary cells nih.gov, oup.com
In vitro CST-14 or CST-17 10 nM Inhibition of basal GH secretion. 6 of 13 GH-cell adenomas nih.gov, oup.com
In vitro CST-17 100 nM 30-50% suppression of GH response to GHRH and ghrelin analog. Human pituitary adenoma cells nih.gov, oup.com
In vivo CST-14 2.0 μg/kg/h IV Inhibition of basal and GHRH-stimulated GH secretion. Normal human adults oup.com
In vitro Low (pM) doses pM range Stimulation of basal GH release. Primary pig pituitary cell cultures bioscientifica.com

Biosynthesis and Synthetic Approaches to Cortistatin

Endogenous Biosynthesis Pathways

The natural production of cortistatins involves distinct genetic and molecular processes, depending on whether one is referring to the neuropeptide or the marine-derived steroidal alkaloid.

The neuropeptide cortistatin is initially synthesized as a larger precursor protein known as precortistatin. wikipedia.org In humans, this precursor consists of 105 amino acids and is encoded by the CORT gene. wikipedia.org Through post-translational processing, this preproprotein is cleaved to generate smaller, biologically active peptides. The primary active form is cortistatin-17, although other forms like cortistatin-29 are also produced. wikipedia.org This process of cleaving a larger precursor into active peptide fragments is a common mechanism for producing neuropeptide hormones and is analogous to the processing of prosomatostatin, which yields somatostatin-14 (SS-14) and somatostatin-28 (SS-28). nih.gov

Although the neuropeptide cortistatin shares significant structural and functional similarities with somatostatin (B550006), they are products of two separate genes. nih.govnih.gov The gene encoding human precortistatin, CORT, is located on chromosome 1p36.22. wikipedia.orgsinobiological.com In contrast, the somatostatin gene is found on a different chromosome.

The evolutionary history of these genes suggests they arose from a gene duplication event. nih.govwikipedia.org An ancestral somatostatin gene likely duplicated, leading to the evolution of two distinct genes, one for somatostatin and one for cortistatin (also known as SS2). wikipedia.org Despite this shared ancestry and the fact that cortistatin can bind to all five known somatostatin receptors, the distinct genetic loci and differences in physiological effects confirm their identity as separate entities. nih.govnih.govnih.gov For instance, cortistatin-14 (B8083240) shares 11 of its 14 amino acids with somatostatin-14, yet it possesses unique functions, such as inducing slow-wave sleep, that are not characteristic of somatostatin. nih.gov

The biosynthesis of the cortistatins found in nature—a family of marine-derived steroidal alkaloids—originates from the sponge Corticium simplex. nih.gov These compounds are characterized by a unique abeo-9(10-19)-androstane type steroidal skeleton. gold-chemistry.orgresearchgate.net While the precise enzymatic pathway in the sponge has not been fully elucidated, it is hypothesized to begin with a common steroid precursor. nih.govresearchgate.net

One proposed biosynthetic pathway involves the rearrangement of a conventional steroid framework. nih.gov This could involve cyclopropane (B1198618) formation activating the C19-methyl group, followed by a ring expansion to create the distinctive seven-membered B-ring of the cortistatin core. nih.gov Subsequent oxidation steps would then form the oxabicyclo[3.2.1]octene core that is a hallmark of the cortistatin family. gold-chemistry.orgnih.gov The study of laboratory syntheses has provided insights into plausible natural pathways, suggesting that transformations linking various cortistatin intermediates might mimic biosynthetic processes in the marine sponge. nih.gov

Laboratory Synthesis Strategies for Cortistatin and Analogues

The unique molecular architecture and potent biological activity of the steroidal alkaloid cortistatins have made them compelling targets for chemical synthesis. nih.gov Both total synthesis from simple starting materials and semisynthesis from existing steroids have been successfully developed.

Multiple research groups have reported the total synthesis of various cortistatin family members, including the most potent, Cortistatin A. These syntheses are notable for their innovative strategies in constructing the complex, rearranged steroidal core.

Key strategies in total synthesis have included:

Intramolecular Cycloadditions: Some routes employ powerful reactions like the intramolecular [4+3] cycloaddition to rapidly assemble the B and C rings of the cortistatin core. nih.govnih.govacs.org

Radical Cyclization: A chemoselective radical cyclization has been used to construct the oxabicyclo[3.2.1]octene B-ring system. jst.go.jpacs.org

Cascade Reactions: Base-mediated cascade reactions have been designed to form the seven-membered ring and diene moiety in a single, efficient step. organic-chemistry.org

Convergent Synthesis: Myers and colleagues developed a convergent route where two complex fragments are synthesized separately and then joined, allowing for the parallel synthesis of Cortistatins A, J, K, and L from a common intermediate. nih.govharvard.edu

These varied approaches have not only provided access to these rare natural products but have also spurred the development of new synthetic methodologies.

Target CompoundResearch GroupKey Starting MaterialsKey Reactions/StrategiesReference
Cortistatin A, JHirama(+)-Hajos-Parrish ketone, Cyclohexane-1,3-dioneKnoevenagel condensation, Electrocyclic reaction, Radical cyclization jst.go.jp
(±)-Cortistatin JSorensenFuranIntramolecular [4+3] cycloaddition, (Z)-vinylsilane/iminium ion cyclization nih.gov
(±)-Cortistatin A (Formal)VanderwalBenzyloxy indanoneAldol condensation, Palladium-catalyzed allylic carbonate rearrangement nih.gov
Cortistatin A, J, K, LMyerso-vinyl benzylzinc reagent, Enol triflate (from Hajos-Parrish enedione)Convergent fragment coupling, Reductive elimination nih.govharvard.edu
Cortistatin A, JNicolaou/ChenDanishefsky's diene, custom aldehydeSuzuki coupling, Base-mediated cascade organic-chemistry.org

Given that the cortistatin structure is a rearranged steroid, a highly effective strategy has been to begin with abundant and inexpensive terrestrial steroids. This approach leverages the pre-existing and stereochemically rich core of the starting material.

The most prominent example is the semisynthesis of Cortistatin A from prednisone (B1679067), a widely available corticosteroid. nih.govacs.org This route, developed by the Baran group, takes advantage of the fact that prednisone already contains approximately 70% of the carbon atoms and the correct enantiopure chirality of the final product. nih.govnih.gov

Key transformations in this semisynthesis include:

A directed, geminal C-H bisoxidation of an unactivated methyl group. nih.gov

A novel fragmentation cascade to expand the B-ring into the required seven-membered system. nih.gov

A chemoselective cyclization to install the signature oxabicycle of the cortistatin core. nih.gov

A highly selective hydrogenation reaction to furnish the final product. nih.gov

This practical and scalable route has enabled the production of gram quantities of cortistatinone (a key intermediate) and Cortistatin A itself, facilitating further biological research. gold-chemistry.orgnih.gov

Key Methodologies in Synthesis

The total synthesis of cortistatins has spurred the development of novel and innovative chemical reactions. Several key methodologies have been instrumental in constructing the complex steroidal architecture of these marine natural products.

A significant strategy in the synthesis of the cortistatin pentacyclic core involves an alkoxide-directed metallacycle-mediated annulative cross-coupling. nih.govnih.gov This powerful tandem reaction constructs a polyunsaturated hydrindane system and effectively establishes the stereodefined quaternary center at C13 with a high degree of stereocontrol. nih.govnih.gov This methodology has proven valuable in creating the core skeleton of cortistatins and offers a pathway for the synthesis of various analogues. nih.gov

Another critical transformation is a hydroxyl-directed dibromination. This reaction, a directed, geminal C-H bisoxidation, represents a novel approach to functionalizing an unactivated methyl group. acs.orgnih.gov In the synthesis of (+)-Cortistatin A, this alcohol-directed, geminal dihalogenation of an unactivated hydrocarbon was demonstrated for the first time. acs.orggold-chemistry.org The resulting geminal dibromide possesses the precise oxidation state required for subsequent transformations. gold-chemistry.org The unstable dibromo alcohol is protected as a trimethylsilyl (B98337) ether to prevent undesired intramolecular etherification. acs.orggold-chemistry.org

Following the dibromination, a fragmentation cascade is employed to access the expanded B-ring characteristic of the cortistatin framework. acs.orgnih.gov This cascade involves the alkylation of a 9,11-enolate with the nearby dibromomethyl group to form a bromocyclopropane (B120050) diastereomer. acs.org A subsequent radical-induced ring expansion of the bromocyclopropane, followed by the extrusion of a bromine radical and trapping of the resulting extended enolate, yields a cycloheptyl α-bromoketone. acs.org This carefully orchestrated fragmentation translates the oxidation state embedded in the dibromide to the olefinic C19 methine of the cortistatin core. acs.org

Structure-Activity Relationship (SAR) Studies from Synthetic Analogues

Structure-activity relationship (SAR) studies, facilitated by the synthesis of various analogues, have been crucial in elucidating the key structural features of cortistatins responsible for their biological activity. A central finding from these studies is the critical role of the isoquinoline (B145761) appendage. harvard.edudocumentsdelivered.com

Methodological Approaches in Cortistatin Research

In Vitro Experimental Models

In vitro studies provide a controlled environment to dissect the cellular and molecular effects of Cortistatin. Various experimental models are employed to understand its direct impact on different cell types and its interaction with cellular targets.

Cell Culture Systems

Cell culture systems are foundational for studying Cortistatin's effects at the cellular level. These models allow for precise manipulation and observation of cellular responses.

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs serve as a model for studying vascular endothelium. Research indicates that Cortistatin can inhibit the proliferation and migration of HUVECs, suggesting a role in regulating vascular processes nih.govoup.com. Studies also explore its influence on endothelial cell function and potential modulation of nitric oxide production mdpi.com.

Pancreatic Beta-cells: In pancreatic beta-cells, Cortistatin has been investigated for its effects on insulin (B600854) secretion and cellular protection. Findings suggest it may modulate insulin release and offer protection against apoptosis, potentially through specific somatostatin (B550006) receptor subtypes nih.govnih.gov.

Vascular Smooth Muscle Cells (VSMCs): Cortistatin has been shown to inhibit the proliferation and migration of VSMCs, contributing to its potential anti-atherosclerotic effects mdpi.commdpi.com. Its influence on ion channel activity, such as calcium channels, within VSMCs is also a subject of investigation mdpi.com.

Macrophages: Macrophages are key players in inflammatory responses, and Cortistatin has demonstrated significant anti-inflammatory effects in these cells. Studies show it can reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.govstanford.edubiorxiv.org.

Transfected Cell Lines: Cell lines engineered to express specific somatostatin receptor (SSTR) subtypes are invaluable for characterizing the receptor-mediated actions of Cortistatin. These systems help in identifying which SSTRs are activated by Cortistatin and the downstream signaling pathways involved nih.govmdpi.comnih.gov.

Primary Cell Cultures: The use of primary cell cultures from various tissues allows for the study of Cortistatin's effects in a more physiologically relevant context, capturing the complexity of native cellular environments nih.govnih.govstanford.edumdpi.comnih.govoup.comnih.govmdpi.combiorxiv.orgnih.govmdpi.comnih.gov.

Receptor Binding Assays

Understanding how Cortistatin interacts with its target receptors is critical. Receptor binding assays are employed to quantify these interactions.

Radioligand Binding: These assays utilize radiolabeled ligands (e.g., iodinated Cortistatin or somatostatin analogs) to measure the affinity and density of Cortistatin binding sites on cells or tissue homogenates. Cortistatin has been shown to bind with high affinity to somatostatin receptors, particularly SSTR2 and SSTR5 nih.govnih.govmdpi.comnih.govnih.gov.

Displacement Assays: Used in conjunction with radioligand binding, displacement assays involve adding unlabeled compounds to compete with the radioligand for receptor binding. This method helps determine the binding affinity (Ki) of Cortistatin and its analogs to specific SSTR subtypes, often revealing competitive binding with somatostatin nih.govmdpi.comnih.gov.

Receptor Autoradiography: This technique allows for the visualization and quantification of receptor distribution within tissue sections. Receptor autoradiography has confirmed the presence of Cortistatin binding sites in various brain regions and peripheral tissues, correlating with the known distribution of somatostatin receptors nih.govnih.govnih.gov.

Electrophysiological Recordings

Electrophysiological techniques are used to investigate the impact of Cortistatin on the electrical activity of cells, particularly neurons and muscle cells.

Membrane Potential: Studies using techniques like patch-clamp electrophysiology can measure changes in the cell membrane's electrical potential. Cortistatin has been observed to modulate membrane potential, potentially leading to hyperpolarization or depolarization depending on the cell type and receptor activation nih.govmdpi.com.

Action Potentials: The generation and propagation of action potentials, the fundamental electrical signals in excitable cells, can be influenced by Cortistatin. Research explores its effects on action potential firing patterns and the underlying ion channel activity nih.govmdpi.commdpi.com.

Ion Channel Activity: Electrophysiological recordings directly assess the function of ion channels, such as potassium and calcium channels, which are critical for cellular excitability. Cortistatin's modulation of these channels is a key area of investigation nih.govmdpi.commdpi.com.

In Vivo Animal Models

In vivo studies are essential for evaluating Cortistatin's physiological effects and therapeutic efficacy in a complex biological system. Animal models allow for the study of its actions in the context of whole organisms and disease states.

Genetically Modified Models

Genetic manipulation of animals provides powerful tools to elucidate the specific roles of Cortistatin and its receptors.

Cortistatin-Deficient Mice: Mice lacking the gene for Cortistatin (CST−/−) have been generated to study the consequences of its absence. These models help reveal endogenous functions of Cortistatin, although their phenotypes can be complex and sometimes influenced by compensatory mechanisms or interactions with other signaling pathways researchgate.netstanford.eduaai.org.

Somatostatin Receptor-Deficient Mice: Studies utilizing mice with targeted deletions of specific somatostatin receptor subtypes (e.g., SSTR2 knockout mice) are crucial for identifying which receptors mediate Cortistatin's effects. By comparing the responses of these genetically modified mice to wild-type controls, researchers can attribute specific actions to particular SSTRs nih.govstanford.edumdpi.comnih.govnih.gov. For instance, research has shown that Cortistatin predominantly interacts with the same receptors as somatostatin, with SSTR2 being implicated in binding in certain brain regions nih.gov.

Disease Models

Cortistatin's therapeutic potential is often explored in animal models that mimic human diseases. These models allow for the assessment of Cortistatin's efficacy in ameliorating disease pathology and improving outcomes.

Sepsis and Endotoxemia: Cortistatin has demonstrated significant therapeutic effects in models of sepsis and endotoxemia. Administration of Cortistatin has been shown to improve survival rates, reduce mortality, alleviate septic shock-associated histopathology, and decrease systemic and local inflammatory responses, including the production of pro-inflammatory cytokines nih.govnih.govresearchgate.netmdpi.com.

Inflammatory Bowel Disease (IBD) and Collagen-Induced Arthritis (CIA): In models of IBD and CIA, Cortistatin has exhibited potent anti-inflammatory and immunosuppressive properties. Treatment with Cortistatin has been shown to ameliorate disease severity, reduce joint swelling and destruction in arthritis models, and downregulate inflammatory mediators and Th1 responses stanford.edunih.govnih.govugr.esbiorxiv.orgbiorxiv.org.

MPTP-Induced Parkinsonism: Cortistatin's neuroprotective potential has been investigated in models of Parkinson's disease induced by MPTP. While specific studies on Cortistatin in this model are not detailed in the provided snippets, the general approach involves assessing its ability to protect dopaminergic neurons and improve motor function nih.govnih.govmdpi.com.

Ischemic Stroke: In animal models of ischemic stroke, Cortistatin has been studied for its ability to reduce infarct volume and improve neurological outcomes, likely through anti-inflammatory and anti-apoptotic mechanisms biorxiv.orgbiorxiv.org.

Peripheral Nerve Injury: Research has explored Cortistatin's role in promoting nerve regeneration and mitigating neuropathic pain following peripheral nerve injury stanford.edu.

Myocardial Infarction (MI): In models of myocardial infarction, Cortistatin has shown cardioprotective effects, reducing infarct size and improving cardiac function, often linked to its anti-inflammatory and anti-apoptotic actions nih.govoup.combiorxiv.org.

Data Tables

To summarize key findings from these methodological approaches, the following data tables have been compiled:

Table 1: Cortistatin Effects in In Vitro Cell Culture Systems

Cell TypeObserved EffectPotential Mechanism/ReceptorCitation(s)
Human Umbilical Vein Endothelial CellsInhibited proliferation and migrationSSTR2 nih.govoup.com
Pancreatic Beta-cellsModulated insulin secretion, protected from apoptosisSSTR5 nih.govnih.gov
Vascular Smooth Muscle CellsInhibited proliferation and migration, affected Ca2+ channelsSSTR subtypes mdpi.commdpi.com
MacrophagesReduced pro-inflammatory cytokine production (TNF-α, IL-6)SSTR subtypes nih.govstanford.edubiorxiv.org
Transfected Cell LinesCharacterization of SSTR-mediated signaling pathwaysSpecific SSTRs nih.govmdpi.comnih.gov

Table 2: Cortistatin Receptor Binding Assay Findings

Assay TypePrimary FindingReceptor(s) InvolvedCitation(s)
Radioligand BindingHigh affinity binding to somatostatin receptorsSSTR2, SSTR5 nih.govnih.govnih.gov
Displacement AssaysCompetitive binding with somatostatin, quantifies affinity (Ki/Kd)SSTR2, SSTR5 nih.govmdpi.comnih.gov
Receptor AutoradiographyVisualized SSTR distribution and confirmed in situ binding of CortistatinSSTR2, SSTR5 nih.govnih.govnih.gov

Table 3: Cortistatin Efficacy in Animal Disease Models (Representative Findings)

Disease ModelCortistatin's Reported EffectKey Outcome Measure(s) AffectedCitation(s)
Sepsis/EndotoxemiaReduced mortality, decreased inflammatory cytokine levelsSurvival, TNF-α, IL-6 nih.govnih.govresearchgate.netmdpi.com
Inflammatory Bowel Disease (IBD)Ameliorated disease severity, reduced inflammationHistopathology, cytokine levels stanford.edumdpi.com
Collagen-Induced Arthritis (CIA)Reduced joint swelling and destruction, immunosuppressive effectsArthritis score, cytokines nih.govnih.govugr.esbiorxiv.orgbiorxiv.org
MPTP-Induced ParkinsonismNeuroprotection, reduced dopaminergic neuron lossDopaminergic neuron count(Implied by general PD models)
Ischemic StrokeReduced infarct volume, improved neurological deficitInfarct size, neurological score biorxiv.orgbiorxiv.org
Peripheral Nerve InjuryPromoted nerve regeneration, reduced neuropathic painNerve regeneration, pain behavior stanford.edu
Myocardial Infarction (MI)Reduced infarct size, improved cardiac function, anti-inflammatoryInfarct size, cardiac function nih.govoup.combiorxiv.org

Compound Names Mentioned

Corticostatin (CST)

Somatostatin (SST)

Somatostatin Receptor 2 (SSTR2)

Somatostatin Receptor 5 (SSTR5)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1 beta (IL-1β)

Interferon-gamma (IFN-γ)

Transforming Growth Factor beta1 (TGF-β1)

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)

Tyrosine Hydroxylase (TH)

Dopamine (B1211576) Transporters (DAT)

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)

Heme Oxygenase-1 (HO-1)

Toll-like Receptor 4 (TLR-4)

Nuclear Factor-kappa B (NF-κB)

Cyclooxygenase-2 (COX-2)

Insulin-like Growth Factor 1 (IGF-1)

Growth Hormone (GH)

Acetylcholine (B1216132)

Low-density lipoprotein (LDL)

Ulex europaeus agglutinin

Acetyl-low-density lipoproteins (Ac-LDL)

Nesfatin-1

Theoretical Frameworks and Research Models

Neuropeptide Signaling Paradigms

Corticostatin's function as a signaling molecule in the nervous system is a primary area of research. It is expressed predominantly in cortical and hippocampal interneurons. stanford.edu The signaling paradigms for this compound are largely understood through its interaction with somatostatin (B550006) receptors (SSTRs), as it binds to all five subtypes (SSTR1-5) with high affinity. nih.govoup.com This interaction initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels. mdpi.com

Key aspects of this compound's neuropeptide signaling include:

Depression of Cortical Activity: As its name suggests, this compound has a depressive effect on cortical neuronal activity. nih.gov This is thought to be mediated by reducing the activity of excitatory neurons. stanford.edu

Induction of Slow-Wave Sleep: A distinguishing feature of this compound is its ability to induce slow-wave sleep, a function not shared by somatostatin. nih.govwikipedia.org This effect is potentially mediated by antagonizing the excitatory effects of acetylcholine (B1216132) on the cortex and by its influence on the hyperpolarization-activated cationic current (Ih). nih.govstanford.edu

Modulation of Nociception: this compound has demonstrated analgesic effects in models of inflammatory and neuropathic pain. nih.gov This is achieved through both central and peripheral mechanisms that involve blocking pain transmission and neuronal plasticity in nociceptive neurons. nih.gov

Neuro-Immune Axis Modulation Models

A growing body of evidence supports the role of this compound as a significant modulator of the neuro-immune axis, the bidirectional communication network between the nervous and immune systems. mdpi.comcreative-biolabs.com Cortistatin and its receptors are expressed in various immune cells and lymphoid tissues, suggesting a direct role in regulating immune responses. oup.comnih.gov

Models of neuro-immune modulation by this compound are based on the following observations:

Expression in Immune Cells: this compound mRNA is expressed in human lymphoid tissues, immune cells (including monocytes, macrophages, and dendritic cells), and bone marrow. stanford.edunih.gov This expression can be upregulated during the differentiation of monocytes and by inflammatory stimuli like lipopolysaccharide. nih.gov

Anti-inflammatory and Immunoregulatory Effects: this compound has shown potent anti-inflammatory and immunoregulatory effects in preclinical models of autoimmune and neuroinflammatory disorders. mdpi.com For instance, in a mouse model of Parkinson's disease, this compound mitigated neuroinflammation by reducing the activation of glial cells and the production of inflammatory mediators. mdpi.com

Regulation of Fibrosis: this compound has been identified as an endogenous anti-fibrotic factor in tissues such as the skin, lungs, and liver. mdpi.com Its therapeutic effects in fibrotic disorders are attributed to its ability to regulate the activation of fibroblasts and their differentiation into myofibroblasts, independent of its anti-inflammatory activity. mdpi.com

The bidirectional communication within the gut-brain axis, which heavily involves the immune system, provides a framework for understanding how gut microbiota can influence neuro-immune interactions, a process where neuropeptides like this compound may play a role. creative-biolabs.comnih.gov

Autocrine/Paracrine Regulatory Mechanisms

In addition to its role as a circulating hormone and neurotransmitter, this compound can act locally through autocrine and paracrine mechanisms. This mode of action involves the release of the neuropeptide from a cell to act on the same cell (autocrine) or on nearby cells (paracrine). nih.gov These local regulatory loops are crucial for the fine-tuning of physiological processes in various tissues. nih.gov

Evidence for autocrine/paracrine regulation by this compound includes:

Local Production and Action: The expression of this compound in immune cells and other peripheral tissues allows for localized regulation of cellular functions. nih.gov For example, in the adrenal gland, a variety of bioactive signals, including neuropeptides, are released in the vicinity of adrenocortical cells to modulate corticosteroid secretion. nih.gov

Potential for Self-Regulation: While it is not definitively known if somatostatin regulates its own expression, there are indications of such autocrine feedback loops. nih.gov Given the similarities between this compound and somatostatin, it is plausible that this compound may also be involved in similar local regulatory circuits.

Differential Functional Properties Compared to Somatostatin

Despite their structural similarities and shared receptors, this compound and somatostatin exhibit a range of distinct physiological functions. nih.govnih.gov These differences are critical for understanding their unique biological roles and have led to the hypothesis that this compound may act through receptors other than the classical somatostatin receptors, or that it induces different downstream signaling pathways upon binding to the same receptors. mdpi.comnih.gov

The following table summarizes some of the key differential functional properties of this compound and somatostatin:

FeatureThis compoundSomatostatin
Induction of Slow-Wave Sleep Induces slow-wave sleep. nih.govwikipedia.orgDoes not induce slow-wave sleep. nih.gov
Locomotor Activity Reduces locomotor activity. nih.govnih.govDoes not have the same effect on locomotor activity. nih.gov
Receptor Binding Binds to all five somatostatin receptors (SSTR1-5). nih.govoup.com Also binds to the ghrelin receptor (GHS-R1a) and MrgX2. mdpi.comnih.govBinds to all five somatostatin receptors (SSTR1-5). wikipedia.org Does not bind to the ghrelin receptor or MrgX2. mdpi.comnih.gov
Effect on Prolactin Release Stimulates prolactin release. nih.govdntb.gov.uaInhibits the release of prolactin. wikipedia.org
Effect on ACTH Inhibits ACTH in a gender-dependent manner. nih.govdntb.gov.uaDoes not have the same gender-dependent effect.
Neuro-immune Regulation Considered a potential endogenous ligand for SSTRs in the immune system. oup.comnih.gov Potent anti-inflammatory and immunoregulatory effects. mdpi.comWhile SSTRs are present on immune cells, this compound is more prominently expressed in these cells. nih.gov
Activation of Cation Selective Currents Activates cation selective currents not responsive to somatostatin. nih.govnih.govDoes not activate these specific cation selective currents. nih.govnih.gov

These distinct properties suggest that while this compound can be considered a natural analog of somatostatin, it possesses a unique pharmacological and physiological profile that warrants its study as a separate and important neuropeptide. nih.govnih.gov

Future Directions and Emerging Research Areas

Advanced Methodological Approaches in Cortistatin Research

Cortistatin, a neuropeptide implicated in a wide array of physiological processes, including neuronal function, sleep regulation, and immune responses, necessitates sophisticated research methodologies to fully elucidate its complex mechanisms of action, receptor interactions, and cellular effects. Modern scientific inquiry employs a suite of advanced techniques, ranging from high-throughput molecular profiling and transcriptomics to intricate structural biology, biophysical assays, and computational modeling, to gain a comprehensive understanding of this multifaceted molecule.

Molecular Profiling and Transcriptomic Analysis

Investigating the cellular and molecular underpinnings of Cortistatin's functions often begins with detailed profiling of gene expression and cellular molecular content.

Translating Ribosome Affinity Purification (TRAP) coupled with RNA-sequencing (RNA-seq): This advanced technique allows for the isolation and analysis of messenger RNA (mRNA) specifically from Cortistatin-expressing cells, such as inhibitory interneurons within the cerebral cortex. By combining TRAP with RNA-seq, researchers can generate precise molecular profiles of these specific cell populations and identify how gene expression is altered under various experimental conditions, such as the disruption of key signaling pathways like the BDNF-TrkB axis. nih.goveneuro.orgresearchgate.net This approach has been instrumental in revealing alterations in genes related to calcium signaling and axon development within Cortistatin-expressing neurons. nih.goveneuro.org

Bulk RNA-sequencing (RNA-seq): Applied to broader tissue samples, such as the mouse cortex, bulk RNA-seq provides a comprehensive overview of gene expression changes across multiple cell types. This method has been crucial in identifying genes important for excitatory neuron function and has highlighted affected pathways associated with glutamatergic synapses and synaptic membranes, offering insights into the impact of Cortistatin signaling. nih.goveneuro.orgresearchgate.net

Gene Ontology (GO) and Pathway Analysis: Following RNA-seq experiments, computational tools like Gene Ontology (GO) analysis and specialized pathway analysis software (e.g., ReactomePA, fgsea) are employed. These methods facilitate the interpretation of large transcriptomic datasets by identifying enriched biological functions, cellular components, and molecular pathways affected by experimental perturbations, thereby illuminating the functional consequences of Cortistatin's influence. nih.govlife-science-alliance.orgplos.org

Quantitative Polymerase Chain Reaction (qPCR): qPCR serves as a critical validation method, confirming the differential expression of specific genes identified through RNA-seq. This step ensures the reliability and accuracy of transcriptomic findings by providing targeted quantification of key gene transcripts. nih.goveneuro.org

Structural Biology and Receptor Interaction Studies

Understanding how Cortistatin interacts with its molecular targets, particularly its receptors, requires sophisticated structural and biophysical techniques.

Cryo-Electron Microscopy (Cryo-EM): This technique enables the determination of high-resolution three-dimensional structures of protein complexes. Cryo-EM has been successfully utilized to visualize the structures of somatostatin (B550006) receptor 5 (SSTR5) in complex with neuropeptides like Cortistatin-17 (CST17) and pharmaceutical agents like octreotide. These studies elucidate the molecular mechanisms of receptor activation and ligand binding, revealing how agonists induce conformational changes that facilitate G protein coupling. cas.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for investigating the conformational dynamics of peptides, such as Cortistatin-14 (B8083240) (CST-14), in solution. It is also used to map protein-protein interaction sites and to characterize peptide-receptor binding interfaces, providing crucial insights into the structural basis of Cortistatin's biological activities. nih.govrcsb.orgufl.edu

Radioligand Binding Assays: These assays are vital for quantifying the affinity of Cortistatin and its synthetic analogs for various somatostatin receptor (SSTR) subtypes. By measuring binding constants, such as half-maximal inhibitory concentrations (IC50), researchers can characterize the potency and selectivity of Cortistatin's interactions with its target receptors. nih.gov

Mass Spectrometry (MS): MS is a versatile analytical technique employed for the precise characterization of peptides and proteins. It is utilized for peptide sequencing, identification of post-translational modifications, and analysis of protein complexes, providing essential information regarding the molecular identity, composition, and interactions of Cortistatin and its associated molecules. uniprot.orgthermofisher.commdpi.comnews-medical.netacs.org

Chemical Synthesis and Analog Development

The synthesis of Cortistatin and its derivatives represents a significant methodological advancement, enabling detailed structure-activity relationship studies and the development of potential therapeutic agents.

Total Synthesis and Analog Design: Advanced organic synthesis techniques are employed to produce Cortistatin and its analogs. This includes the total synthesis of complex natural products like Cortistatin A and the rational design of modified peptides. These modifications aim to enhance stability, alter receptor binding profiles, or improve pharmacokinetic properties, thereby facilitating their evaluation for therapeutic applications. acs.orgbiorxiv.org

Protein-Protein Interaction (PPI) Analysis

Mapping the interactions of Cortistatin with other cellular components is crucial for understanding its signaling networks.

Co-immunoprecipitation (co-IP), Pull-down Assays, and Crosslinking: Techniques such as co-immunoprecipitation, pull-down assays, and chemical crosslinking are utilized to identify and characterize protein-protein interactions involving Cortistatin or its associated signaling molecules. These methods are instrumental in mapping signaling pathways and understanding the functional context of Cortistatin's actions. uniprot.orgresearchgate.netnih.govthermofisher.comrsc.org

Computational Modeling

In silico approaches complement experimental studies by providing predictive insights into molecular interactions.

Molecular Docking and Dynamics Simulations: Computational methods, including molecular docking and molecular dynamics simulations, are employed to predict and analyze the binding modes of Cortistatin and its analogs to their target receptors. These simulations offer a deeper understanding of the molecular interactions at a computational level, guiding further experimental investigations. researchgate.net

Table 1: Cortistatin 14 (CST-14) Binding Affinities to Somatostatin Receptors (SSTRs)

This table summarizes the in vitro binding potencies of Cortistatin 14 to various somatostatin receptor subtypes, as determined by half-maximal inhibitory concentration (IC50) values.

Somatostatin Receptor SubtypeIC50 (nM)
SSTR15
SSTR20.09
SSTR30.3
SSTR40.2
SSTR50.3

Source: tocris.comrndsystems.com

Table 2: Example of Gene Expression Changes in Cortistatin Research

Research investigating the impact of BDNF-TrkB signaling disruption in Cortistatin-expressing neurons has identified differential gene expression. For instance, Neuronal Pentraxin II (Nptx2) was found to be upregulated, a protein implicated in excitatory synapse formation and neural plasticity.

Gene NameFold Change (Log2FC)p-valueBiological Role/Implication
Nptx21.263.60 × 10−5Excitatory synapse formation, neural plasticity

Source: nih.gov

Q & A

Q. How should researchers design a hypothesis-driven study to investigate corticostatin’s mechanism of action in inflammatory pathways?

Methodological Answer:

  • Framework Application : Use the PICO framework (Population, Intervention, Comparison, Outcome) to define the scope. For example:
    • Population : In vitro macrophage models or murine models of inflammation.
    • Intervention : Dose-dependent this compound administration.
    • Comparison : Baseline inflammatory markers (e.g., TNF-α, IL-6) vs. post-treatment levels.
    • Outcome : Quantify suppression of NF-κB pathway activation.
  • Experimental Controls : Include positive controls (e.g., dexamethasone) and negative controls (vehicle-only treatment) to validate assay sensitivity .
  • Endpoint Selection : Use multiplex cytokine assays and Western blotting to measure protein-level changes, supplemented by RNA-seq for transcriptional profiling .

Q. What are the best practices for synthesizing and characterizing novel this compound analogs with enhanced stability?

Methodological Answer:

  • Synthesis Protocols : Follow solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing deprotection cycles to minimize side reactions. Use HPLC purification (≥95% purity) .
  • Structural Validation : Employ tandem mass spectrometry (MS/MS) and circular dichroism (CD) to confirm sequence and secondary structure (e.g., β-sheet or α-helix motifs) .
  • Stability Testing : Conduct accelerated degradation studies under physiological conditions (pH 7.4, 37°C) and analyze degradation products via LC-MS .

Q. How to conduct a systematic review of this compound’s efficacy across preclinical studies?

Methodological Answer:

  • Search Strategy : Use Boolean operators to query PubMed, Embase, and Cochrane Library with terms like “this compound AND (anti-inflammatory OR immunomodulatory)”. Limit to peer-reviewed studies (1967–present) .
  • Inclusion Criteria : Prioritize studies with in vivo models, dose-response data, and validated outcome measures (e.g., histopathology scores). Exclude non-peer-reviewed sources and studies lacking controls .
  • Bias Assessment : Apply the Cochrane Risk of Bias Tool to evaluate selection, performance, and detection biases. Use RevMan for meta-analysis of mortality or cytokine reduction data .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound analogs?

Methodological Answer:

  • Variable Isolation : Replicate in vitro conditions (e.g., cell type, serum concentration) in ex vivo models to identify confounding factors (e.g., protein binding or metabolic clearance) .
  • Pharmacokinetic Profiling : Compare analog bioavailability using LC-MS/MS in plasma/tissue samples. Adjust dosing regimens to match in vitro effective concentrations .
  • Multivariate Analysis : Apply partial least squares regression (PLSR) to correlate structural features (e.g., peptide charge, hydrophobicity) with in vivo half-life .

Q. What statistical approaches address heterogeneity in multi-center studies evaluating this compound’s therapeutic potential?

Methodological Answer:

  • Sample Size Optimization : Use power analysis (α=0.05, β=0.2) to determine cohort sizes, accounting for inter-center variability in protocols or instrumentation .
  • Data Harmonization : Implement standardized assays (e.g., ELISA kits from a single vendor) and centralized data validation to reduce measurement bias .
  • Hierarchical Modeling : Apply mixed-effects models to partition variance between centers and treatment effects. Use R or SAS for Bayesian meta-analysis .

Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) with this compound’s pharmacological profiles?

Methodological Answer:

  • Data Integration Frameworks : Use Pathway Enrichment Analysis (e.g., DAVID, MetaboAnalyst) to link differentially expressed proteins/metabolites to this compound’s targets (e.g., glucocorticoid receptors) .
  • Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify hub nodes (e.g., STAT3) modulated by this compound .
  • Machine Learning : Train random forest models on omics datasets to predict dose-dependent biomarker signatures (e.g., IL-10 upregulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.